molecular formula C8H6ClNO4S B1309096 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride CAS No. 31794-45-3

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Cat. No.: B1309096
CAS No.: 31794-45-3
M. Wt: 247.66 g/mol
InChI Key: CGTCULUUVYBAPX-UHFFFAOYSA-N
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Description

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a useful research compound. Its molecular formula is C8H6ClNO4S and its molecular weight is 247.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTCULUUVYBAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409422
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
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Molecular Weight

247.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31794-45-3
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
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Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzoxazine core functionalized with a sulfonyl chloride group. This combination of a lactam within a bicyclic ether system and a reactive sulfonyl chloride moiety makes it an interesting building block for the synthesis of a variety of derivatives with potential biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 31794-45-3[1][2]
Molecular Formula C₈H₆ClNO₄S[1][3][4]
Molecular Weight 247.66 g/mol [1][3][4]
Appearance Off-white to light yellow solid[3]
Purity (by NMR) ≥97.0%[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Hazards Irritant[4]

Figure 1: Chemical structure of the title compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established chemical transformations for similar structures. A likely two-step synthesis involves the formation of the benzoxazinone core followed by chlorosulfonation.

2.1. Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-one

The parent benzoxazinone can be synthesized from 2-aminophenol and an acetylating agent like chloroacetyl chloride.

  • Materials: 2-aminophenol, chloroacetyl chloride, sodium bicarbonate, water, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2-aminophenol in a suitable solvent such as ethyl acetate.

    • Add a base, for example, an aqueous solution of sodium bicarbonate, to neutralize the HCl generated during the reaction.

    • Cool the mixture in an ice bath and slowly add chloroacetyl chloride dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the intermediate, which can then be cyclized, often with the aid of a base, to form 3,4-dihydro-2H-1,4-benzoxazin-3-one.

    • Purify the product by recrystallization or column chromatography.

2.2. Chlorosulfonation of 3,4-dihydro-2H-1,4-benzoxazin-3-one

The sulfonyl chloride group can be introduced onto the aromatic ring via electrophilic aromatic substitution using chlorosulfonic acid.

  • Materials: 3,4-dihydro-2H-1,4-benzoxazin-3-one, chlorosulfonic acid, ice.

  • Procedure:

    • In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid in an ice-salt bath.

    • Slowly add 3,4-dihydro-2H-1,4-benzoxazin-3-one portion-wise, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The solid precipitate of this compound is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

synthesis_workflow Plausible Synthetic Workflow start 2-Aminophenol + Chloroacetyl Chloride step1 Acylation & Cyclization start->step1 intermediate 3,4-dihydro-2H-1,4-benzoxazin-3-one step1->intermediate step2 Chlorosulfonation (Chlorosulfonic Acid) intermediate->step2 product This compound step2->product

Figure 2: Plausible synthetic workflow for the target compound.

Reactivity and Potential Applications

The sulfonyl chloride group is a versatile functional group that readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity makes this compound a valuable intermediate for creating libraries of compounds for biological screening.

The benzoxazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities.[5]

Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, derivatives of benzoxazine-6-sulfonamides have been synthesized and evaluated for their antimicrobial activities.[6] These studies have shown that some derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

The anti-inflammatory properties of benzoxazine derivatives have also been reported.[5][7] The mechanism of action for many of these compounds is not fully elucidated but may involve the modulation of inflammatory pathways. For instance, some benzoxazolone derivatives have been shown to inhibit the production of pro-inflammatory cytokines like IL-6.

Given the known antimicrobial and anti-inflammatory activities of related compounds, it is plausible that derivatives of this compound could be developed as potential therapeutic agents. The sulfonyl chloride moiety allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships.

signaling_pathway Generalized Antimicrobial/Anti-inflammatory Signaling compound Benzoxazine-6-sulfonamide Derivative inhibition Inhibition compound->inhibition target Bacterial/Fungal Target or Inflammatory Mediator response Reduced Microbial Growth or Inflammation target->response leads to inhibition->target

Figure 3: Generalized signaling pathway for derivatives.

Conclusion

This compound is a chemical intermediate with significant potential for the development of novel compounds with therapeutic applications. Its reactive sulfonyl chloride group, combined with the privileged benzoxazine core, provides a versatile platform for the synthesis of diverse derivatives. While detailed physicochemical and biological data for the title compound are limited in the public domain, the known activities of related benzoxazine sulfonamides suggest that this class of compounds warrants further investigation, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. Further research is needed to fully characterize this compound and to explore the biological activities of its derivatives.

References

In-Depth Technical Guide: Spectral Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a heterocyclic compound of interest in medicinal chemistry and materials science. The benzoxazine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The addition of a sulfonyl chloride group provides a reactive handle for further chemical modifications, making it a versatile intermediate for the synthesis of novel derivatives. This guide provides a comprehensive overview of the expected spectral characteristics of this molecule and outlines the standard methodologies for its analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectral correlation tables.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2m2HAromatic Protons (H-5, H-7)
~7.2-7.4d1HAromatic Proton (H-8)
~4.7s2HMethylene Protons (-O-CH₂-)
~9.0-10.0br s1HAmide Proton (-NH-)
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~165-170Carbonyl Carbon (C=O)
~145-150Aromatic Carbon (C-4a)
~140-145Aromatic Carbon (C-6)
~130-135Aromatic Carbon (C-8a)
~125-130Aromatic Carbon (C-7)
~120-125Aromatic Carbon (C-5)
~115-120Aromatic Carbon (C-8)
~65-70Methylene Carbon (-O-CH₂-)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-3400Medium, BroadN-H Stretch (Amide)
1680-1720StrongC=O Stretch (Lactam)
1360-1380StrongS=O Asymmetric Stretch
1170-1190StrongS=O Symmetric Stretch
1200-1300StrongC-O-C Asymmetric Stretch
1000-1100MediumC-O-C Symmetric Stretch
800-900StrongC-H Bending (Aromatic)
600-700MediumC-S Stretch
550-650MediumS-Cl Stretch
Predicted Mass Spectrometry (MS) Data
m/z RatioPredicted Fragment
[M]+Molecular Ion
[M-Cl]+Loss of Chlorine
[M-SO₂Cl]+Loss of Sulfonyl Chloride Group
[M-CO]+Loss of Carbon Monoxide

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to determine the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Broadband proton decoupling will be applied to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) or electron impact (EI) can be used. ESI is a softer ionization technique that is likely to yield a prominent molecular ion peak.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Synthesis Workflow

The synthesis of this compound would likely proceed through a multi-step process. The following diagram illustrates a plausible synthetic route.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 2-aminophenol 2-aminophenol benzoxazinone 3,4-dihydro-2H-1,4-benzoxazin-3-one 2-aminophenol->benzoxazinone Reaction with chloroacetyl chloride chloroacetyl_chloride chloroacetyl_chloride chloroacetyl_chloride->benzoxazinone final_product This compound benzoxazinone->final_product Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->final_product

Caption: Plausible synthesis route for the target compound.

Potential Signaling Pathway Involvement

Benzoxazine derivatives are known to interact with various biological targets. The sulfonyl chloride group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in proteins. The diagram below illustrates a generic signaling pathway that could be modulated by such a compound.

G cluster_inhibition Potential Inhibition by This compound Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Generic kinase signaling pathway potentially targeted.

Technical Guide: Spectroscopic and Synthetic Overview of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data for the Core Structure

The chemical shifts for the target compound, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, can be estimated by examining the data for analogous structures. The core benzoxazine structure typically exhibits characteristic signals for the aromatic and heterocyclic protons and carbons. The introduction of a sulfonyl chloride group at the 6-position is expected to induce downfield shifts for the aromatic protons and carbons in its proximity due to its electron-withdrawing nature.

Below are the ¹H and ¹³C NMR data for representative 1,4-benzoxazine derivatives to serve as a comparative reference.

Table 1: ¹H NMR Data for Structurally Related Benzoxazine Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Ethyl-6-nitro-3a-(p-tolylamino)-1,2,3,3a-tetrahydrobenzo[b]cyclopenta[e][1][2]oxazine-9a(9H)-carboxylate [3]CDCl₃7.83 (dd, J = 8.8, 2.5 Hz, 1H), 7.73 (d, J = 2.5 Hz, 1H), 7.01 (d, J = 8.2 Hz, 2H), 6.86–6.78 (m, 2H), 6.73 (d, J = 8.8 Hz, 1H), 5.52 (s, 1H), 4.47–4.20 (m, 2H), 4.07 (s, 1H), 2.87–2.74 (m, 1H), 2.56–2.41 (m, 1H), 2.27 (s, 3H), 2.27–2.22 (m, 1H), 2.13–1.92 (m, 2H), 1.92–1.81 (m, 1H), 1.37 (t, J = 7.1 Hz, 3H)
Methyl 6,10b-dimethyl-5a,6,10b,11-tetrahydrobenzo[4][5][1][2]oxazino[2,3-b]indole-2-carboxylate [3]CDCl₃7.33 (d, J = 8.3 Hz, 1H), 7.27 (d, J = 2.0 Hz, 1H), 7.16–7.08 (m, 1H), 7.04 (dd, J = 7.3, 1.2 Hz, 1H), 6.78 (d, J = 8.4 Hz, 1H), 6.75–6.69 (m, 1H), 6.46 (d, J = 7.8 Hz, 1H), 5.08 (s, 1H), 3.81 (s, 3H), 1.61 (s, 3H)
3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][6]oxazine [7]-5.71 (O-CH₂-N), 5.00 (Ar-CH₂-N), ~7.0 (aromatic protons)

Table 2: ¹³C NMR Data for Structurally Related Benzoxazine Derivatives

CompoundSolventChemical Shifts (δ, ppm)
Ethyl-6-nitro-3a-(p-tolylamino)-1,2,3,3a-tetrahydrobenzo[b]cyclopenta[e][1][2]oxazine-9a(9H)-carboxylate [3]CDCl₃171.9, 140.2, 139.4, 138.5, 136.5, 131.0, 129.7, 119.4, 119.0, 114.7, 113.1, 90.4, 69.20, 63.0, 34.8, 34.3, 20.6, 19.2, 14.2
Methyl 6,10b-dimethyl-5a,6,10b,11-tetrahydrobenzo[4][5][1][2]oxazino[2,3-b]indole-2-carboxylate [3]CDCl₃166.9, 148.3, 146.8, 133.0, 133.0, 129.1, 123.4, 121.1, 120.9, 119.0, 116.1, 115.9, 107.3, 98.8, 59.7, 51.6, 31.0, 25.9
F-Bz and S-Bz benzoxazine monomers [6]-~81 (O-CH₂-N), ~48 (Ph-CH₂-N)

Experimental Protocols

The following sections outline generalized procedures for the synthesis and characterization of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives based on established methodologies.[8][9]

2.1. General Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine Derivatives

A common route to synthesize the 3-oxo-1,4-benzoxazine core involves the cyclization of 2-aminophenol derivatives.

  • Starting Material Preparation: Begin with a suitably substituted 2-aminophenol. For the target compound, this would be 2-amino-4-sulfonamidophenol.

  • Acylation: The amino group of the 2-aminophenol is acylated using an appropriate reagent, such as chloroacetyl chloride, in the presence of a base (e.g., triethylamine or potassium carbonate) in an inert solvent (e.g., dichloromethane or acetone) at reduced temperatures (0-5 °C).

  • Cyclization: The resulting N-(2-hydroxyphenyl)acetamide derivative undergoes intramolecular cyclization to form the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine ring. This is typically achieved by heating the intermediate in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

  • Chlorosulfonation: The benzoxazine core is then subjected to chlorosulfonation to introduce the sulfonyl chloride group at the 6-position. This is commonly carried out using chlorosulfonic acid at low temperatures.

  • Work-up and Purification: The reaction mixture is carefully quenched with ice-water, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel or by recrystallization.

2.2. NMR Spectroscopic Analysis

  • Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75, 100, or 125 MHz.

  • Data Analysis: The obtained spectra are analyzed for chemical shifts, signal multiplicities (singlet, doublet, triplet, multiplet), coupling constants, and integration values to confirm the structure of the synthesized compound.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its characterization.

Caption: Chemical structure of the target compound.

experimental_workflow synthesis Synthesis of Benzoxazine Derivative purification Purification (Column Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir analysis Structural Elucidation and Data Analysis nmr->analysis ms->analysis ftir->analysis

Caption: General experimental workflow for characterization.

References

Spectroscopic and Spectrometric Characterization of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS) characteristics of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. This document outlines the expected spectral data, detailed experimental protocols for acquiring this data, and the logical workflows involved in the analysis. The information presented is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and drug development.

Introduction to this compound

This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure incorporates a benzoxazine core, a lactam functionality, and a reactive sulfonyl chloride group, making it a versatile scaffold for creating a diverse range of molecules with potential biological activity. Accurate spectroscopic and spectrometric characterization is paramount for confirming its identity and purity.

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption frequencies for this compound. These predictions are based on the analysis of similar benzoxazine and sulfonyl chloride-containing compounds.[1][2][3]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Lactam)Stretching3200 - 3100Medium
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aliphatic, CH₂)Stretching2960 - 2850Medium
C=O (Lactam)Stretching1700 - 1670Strong
C=C (Aromatic)Stretching1600 - 1450Medium to Strong
S=O (Sulfonyl Chloride)Asymmetric Stretching1385 - 1365Strong
S=O (Sulfonyl Chloride)Symmetric Stretching1190 - 1170Strong
C-O-C (Ether)Asymmetric Stretching1250 - 1200Strong
C-N (Lactam)Stretching1300 - 1200Medium
S-ClStretching650 - 550Medium
Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of this compound for functional group identification.

Materials and Equipment:

  • This compound (solid)

  • Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Isopropanol or acetone for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare their wavenumbers with the expected values for the functional groups.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent to remove any residual sample.

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₈H₆ClNO₄S), the expected mass spectral data under electron ionization (EI) conditions are presented below.

Ion m/z (Mass-to-Charge Ratio) Description
[M]⁺247/249Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)
[M-Cl]⁺212Loss of a chlorine radical
[M-SO₂Cl]⁺148Loss of the sulfonyl chloride group
[SO₂Cl]⁺99/101Sulfonyl chloride fragment

The presence of the chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound

  • Mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an appropriate ion source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI)

  • Solvent for sample dissolution (if using ESI), such as acetonitrile or methanol

  • Syringe and infusion pump (for ESI) or direct insertion probe (for EI)

Procedure (using Direct Insertion Probe with EI):

  • Instrument Setup and Calibration:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).

  • Sample Preparation:

    • Load a small amount of the solid sample into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

  • Sample Introduction and Ionization:

    • Insert the probe into the ion source of the mass spectrometer.

    • Gradually heat the probe to volatilize the sample into the ion source.

    • The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio.

    • The detector records the abundance of each ion.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • Identify the molecular ion peak and major fragment ions.

    • Analyze the isotopic patterns, particularly for the chlorine atom.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflows for the experimental procedures described above.

FT_IR_Workflow start Start instrument_prep Instrument Preparation start->instrument_prep background_spec Acquire Background Spectrum instrument_prep->background_spec sample_prep Apply Solid Sample to ATR Crystal background_spec->sample_prep acquire_spec Acquire Sample Spectrum sample_prep->acquire_spec process_data Process and Analyze Spectrum acquire_spec->process_data clean_up Clean ATR Crystal process_data->clean_up end_process End clean_up->end_process

Caption: Experimental workflow for FT-IR analysis.

Mass_Spec_Workflow start Start instrument_prep Instrument Tuning and Calibration start->instrument_prep sample_prep Load Sample into Direct Insertion Probe instrument_prep->sample_prep sample_intro Introduce Sample into Ion Source sample_prep->sample_intro ionization Ionize and Fragment Sample (EI) sample_intro->ionization mass_analysis Separate Ions by m/z ionization->mass_analysis detection Detect Ions mass_analysis->detection data_acq Acquire Mass Spectrum detection->data_acq data_analysis Analyze Spectrum (Molecular Ion, Fragments, Isotopes) data_acq->data_analysis end_process End data_analysis->end_process

Caption: Experimental workflow for Mass Spectrometry analysis.

Conclusion

The combined application of FT-IR and mass spectrometry provides a robust and comprehensive characterization of this compound. FT-IR confirms the presence of key functional groups, while mass spectrometry establishes the molecular weight and provides structural insights through fragmentation analysis. The detailed protocols and workflows presented in this guide offer a standardized approach for researchers and scientists to ensure the identity and quality of this versatile chemical compound in their drug discovery and development endeavors.

References

Crystal Structure Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] Understanding their three-dimensional structure at an atomic level is crucial for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents. This document details the experimental protocols for determining their crystal structures, presents key crystallographic data, and visualizes the intricate network of intermolecular interactions that govern their solid-state architecture.

Introduction to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine Derivatives

3-oxo-3,4-dihydro-2H-1,4-benzoxazine and its derivatives are a prominent scaffold in a variety of biologically active molecules.[3] The core structure consists of a benzene ring fused to a 1,4-oxazine ring bearing a carbonyl group at the 3-position. This framework has been identified in compounds exhibiting a range of biological effects, including but not limited to, antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2] The therapeutic potential of these derivatives has spurred the development of numerous synthetic strategies to access this key heterocyclic system.[1][4]

Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides definitive information about the molecular conformation, bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. This data is invaluable for understanding the subtle structural features that influence biological activity.

Experimental Protocols

The determination of the crystal structure of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives involves a systematic workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The initial step involves the chemical synthesis of the desired 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives. Various synthetic routes have been established, often involving the cyclization of substituted 2-aminophenols with appropriate reagents.[1][5]

Following successful synthesis and purification, the crucial step of growing single crystals suitable for X-ray diffraction is undertaken. This is often achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and is determined empirically.

General Crystallization Protocol:

  • Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) to form a nearly saturated solution. Gentle heating may be applied to facilitate dissolution.

  • Filtration: Filter the solution while warm to remove any particulate matter.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. The vessel should be loosely covered to control the rate of evaporation.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

High-quality single crystals are mounted on a diffractometer for X-ray analysis. The diffraction data is collected, processed, and the crystal structure is solved and refined to yield the final atomic coordinates and structural parameters.

Data Collection and Refinement Workflow:

experimental_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: Figure 1: A generalized workflow for the crystal structure determination of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives.

Detailed Steps:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Cu Kα or Mo Kα) and a detector.[6]

  • Data Processing: The collected raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial crystal structure model is obtained using direct methods or Patterson methods, which determine the phases of the structure factors.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data.[7] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

  • Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and overall quality of the model.

Crystallographic Data Summary

The following tables summarize representative crystallographic data for selected 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives reported in the literature. These parameters define the size and symmetry of the unit cell and provide a basis for comparing different derivatives.

Table 1: Crystal Data and Structure Refinement Details

ParameterN′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate[7]
Chemical FormulaC₁₇H₁₅N₃O₃·H₂O
Formula Weight341.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.3456 (3)
b (Å)7.8901 (2)
c (Å)17.0123 (5)
α (°)90
β (°)109.456 (1)
γ (°)90
Volume (ų)1561.21 (7)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)4.8
Goodness-of-fit1.05

Molecular Geometry and Intermolecular Interactions

The crystal structures of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives reveal important details about their molecular conformation and the non-covalent interactions that stabilize the crystal packing.

Molecular Conformation

The 1,4-benzoxazine ring system is not planar. The morpholine ring, which is part of the benzoxazine core, typically adopts a non-planar conformation, such as a twist-boat or half-chair conformation, to minimize steric strain.[7] The specific conformation can be influenced by the nature and position of substituents on the ring system.

Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a variety of intermolecular interactions, including hydrogen bonds, C-H···O interactions, and π-π stacking. These interactions play a crucial role in the supramolecular assembly of the derivatives.

Key Intermolecular Interactions:

  • N-H···O Hydrogen Bonds: In derivatives where the nitrogen at the 4-position is unsubstituted, the N-H group can act as a hydrogen bond donor to an oxygen atom (often the carbonyl oxygen) of an adjacent molecule.

  • O-H···O Hydrogen Bonds: If water molecules are present in the crystal lattice, they can mediate interactions by forming O-H···O hydrogen bonds with the benzoxazine derivative.[7]

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds are also commonly observed, contributing to the overall stability of the crystal packing.[7]

  • π-π Stacking: The aromatic benzene rings of the benzoxazine core can engage in π-π stacking interactions, further stabilizing the crystal structure.

The nature and extent of these intermolecular interactions can be analyzed and quantified using techniques like Hirshfeld surface analysis.[6][7]

intermolecular_interactions Figure 2: Common Intermolecular Interactions cluster_Hbond Hydrogen Bonding cluster_pi_stacking π-π Stacking mol1 N-H C=O Benzene Ring mol2 N-H C=O Benzene Ring mol1:N->mol2:C3O N-H···O mol3 N-H C=O Benzene Ring mol2->mol3

Caption: Figure 2: A schematic representation of common intermolecular interactions observed in the crystal structures of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives.

Conclusion

The crystal structure analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives provides fundamental insights into their molecular architecture and solid-state behavior. The detailed structural information obtained from these studies is indispensable for understanding their chemical properties and biological activities. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, aiding in the rational design of new and more potent therapeutic agents based on this versatile heterocyclic scaffold.

References

An In-depth Technical Guide to the Solubility and Stability of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines its expected physicochemical properties based on the known behavior of structurally related aromatic sulfonyl chlorides and benzoxazine derivatives. Furthermore, this guide details robust experimental protocols for determining its solubility and for conducting comprehensive stability and forced degradation studies. These methodologies are essential for researchers and professionals involved in drug discovery, development, and formulation, enabling the generation of critical data for regulatory submissions and ensuring product quality and efficacy.

Introduction

This compound is a heterocyclic compound incorporating both a benzoxazine core and a reactive sulfonyl chloride functional group. The benzoxazine moiety is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The sulfonyl chloride group is a versatile functional handle, primarily used for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents.[1][2] A thorough understanding of the solubility and stability of this molecule is paramount for its successful application in synthetic chemistry and drug development, impacting everything from reaction conditions and purification strategies to formulation and storage.

This guide will address the anticipated solubility profile in various solvents and the key stability concerns, with a particular focus on hydrolysis, a common degradation pathway for sulfonyl chlorides.[3][4][5] Detailed experimental workflows are provided to enable researchers to generate precise and reliable data for this specific compound.

Predicted Physicochemical Properties

PropertyPredicted CharacteristicRationale
Physical Form Likely a solid at room temperature.Similar aromatic sulfonyl chlorides are typically solids.
Aqueous Solubility Low.Aromatic sulfonyl chlorides generally exhibit poor solubility in water, which can, in some cases, protect them from rapid hydrolysis.[6][7]
Organic Solvent Solubility Expected to be soluble in a range of common organic solvents.Solvents such as dimethylformamide (DMF), acetonitrile, and chlorinated solvents are often used in reactions involving sulfonyl chlorides.
Reactivity The sulfonyl chloride group is highly electrophilic and reactive towards nucleophiles.This reactivity is the basis for its primary use in forming sulfonamides and sulfonate esters.[1][2]

Solubility Profile: An Overview and Experimental Protocol

The solubility of this compound is a critical parameter for its handling, reaction setup, and formulation.

Anticipated Solubility

Based on the behavior of similar compounds, a qualitative solubility profile can be anticipated.

Solvent ClassExample SolventsPredicted Solubility
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), DioxaneHigh
Chlorinated Dichloromethane (DCM), ChloroformHigh
Ethers Tetrahydrofuran (THF)Moderate to High
Alcohols Methanol, EthanolModerate (potential for solvolysis)
Non-polar Hexanes, TolueneLow
Aqueous WaterVery Low
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, acetonitrile, methanol, dichloromethane)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess compound to known volume of solvent equil1 Shake at constant temperature (e.g., 24-48h) prep1->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge to pellet excess solid sep1->sep2 sample1 Filter supernatant sep2->sample1 sample2 Dilute filtered sample sample1->sample2 sample3 Quantify using HPLC sample2->sample3 calc1 Calculate solubility sample3->calc1 G reactant R-SO2Cl (Sulfonyl Chloride) product R-SO3H (Sulfonic Acid) reactant->product Hydrolysis byproduct HCl reactant->byproduct nucleophile H2O (Water) G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of Compound acid Acid Hydrolysis base Base Hydrolysis oxid Oxidation therm Thermal photo Photolytic analyze Analyze samples at time points using HPLC/LC-MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze pathway Identify Degradation Pathways analyze->pathway method Develop Stability-Indicating Method analyze->method

References

A Technical Guide to the Reactivity Profile of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted reactivity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride with various nucleophiles. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its reactivity based on established principles governing aromatic sulfonyl chlorides and related heterocyclic systems. The guide covers reactions with primary and secondary amines, alcohols, and thiols, offering detailed hypothetical experimental protocols and predicted outcomes. All quantitative data are presented in structured tables for clarity, and key reaction pathways are visualized using diagrams. This document serves as a foundational resource for researchers planning to utilize this compound in synthetic chemistry and drug discovery.

Introduction

3-oxo-3,4-dihydro-2H-1,4-benzoxazine and its derivatives are significant scaffolds in medicinal chemistry, often associated with a range of biological activities. The introduction of a sulfonyl chloride group at the 6-position of this heterocyclic system creates a highly reactive electrophilic center, making this compound a versatile intermediate for the synthesis of a diverse array of sulfonamide, sulfonate ester, and thioester derivatives.

The reactivity of the sulfonyl chloride group is primarily characterized by nucleophilic substitution at the sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This guide will explore the predicted reactivity profile of this specific compound with common classes of nucleophiles.

General Reactivity with Nucleophiles

The core reaction mechanism involves the attack of a nucleophile on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. This process is generally efficient and forms a stable sulfur-nucleophile bond. The general reaction scheme is depicted below.

G cluster_0 reactant_node reactant_node product_node product_node reagent_node reagent_node arrow_label arrow_label start This compound product Substituted Product start->product l1 + Nu-H nucleophile Nucleophile (Nu-H) l3 + HCl hcl HCl l2 ->

Caption: General Nucleophilic Substitution Reaction.

Reactivity with Amines (Sulfonamide Formation)

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides.[1][2] This reaction, known as sulfonylation, typically proceeds rapidly, often in the presence of a base to neutralize the hydrochloric acid byproduct.[1] The resulting sulfonamides are important functional groups in many pharmaceutical compounds.[1]

Predicted Reaction: this compound is expected to react readily with both primary and secondary amines to yield the corresponding N-substituted sulfonamides. A base such as pyridine or triethylamine is generally required.

G cluster_0 reactant_node reactant_node product_node product_node reagent_node reagent_node start This compound product N-substituted-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide start->product + R1R2NH, Base amine R1R2NH base Base (e.g., Pyridine) salt Base-HCl

Caption: Sulfonamide formation workflow.

Reactivity with Alcohols (Sulfonate Ester Formation)

Aromatic sulfonyl chlorides react with alcohols to form sulfonate esters. This reaction is often slower than with amines and typically requires a base or catalyst, such as pyridine.[3][4] The resulting sulfonate esters are good leaving groups and can be used in further substitution reactions.

Predicted Reaction: In the presence of a base like pyridine, this compound will react with primary and secondary alcohols to produce the corresponding sulfonate esters.

G cluster_0 reactant_node reactant_node product_node product_node reagent_node reagent_node start This compound product Alkyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonate start->product + R-OH, Base alcohol R-OH base Base (e.g., Pyridine) salt Base-HCl

Caption: Sulfonate ester formation workflow.

Reactivity with Thiols (Thiosulfonate Ester Formation)

The reaction of aromatic sulfonyl chlorides with thiols can be complex. While the initial product is typically a thiosulfonate ester, this can be followed by further reactions, potentially leading to disulfides and sulfinic acids, especially under vigorous conditions.[5][6] For the synthesis of thiosulfonate esters, carefully controlled reaction conditions are necessary.

Predicted Reaction: this compound is expected to react with thiols to form a thiosulfonate ester. The reaction may require a base to proceed efficiently and to prevent side reactions.

G cluster_0 reactant_node reactant_node product_node product_node reagent_node reagent_node start This compound product S-Alkyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-thiosulfonate start->product + R-SH, Base thiol R-SH base Base (e.g., Pyridine) salt Base-HCl

Caption: Thiosulfonate ester formation workflow.

Quantitative Data (Illustrative)

The following tables provide illustrative quantitative data based on typical yields for reactions of aromatic sulfonyl chlorides with various nucleophiles. These are not experimentally determined values for this compound but serve as a predictive guide for expected outcomes.

Table 1: Predicted Yields for Sulfonamide Synthesis

Nucleophile (Amine)SolventBasePredicted Yield (%)
AnilineDichloromethanePyridine90-95
BenzylamineDichloromethaneTriethylamine85-95
PiperidineTetrahydrofuranPyridine90-98
MorpholineTetrahydrofuranPyridine92-99

Table 2: Predicted Yields for Sulfonate Ester Synthesis

Nucleophile (Alcohol)SolventBasePredicted Yield (%)
MethanolPyridinePyridine75-85
EthanolPyridinePyridine70-80
IsopropanolPyridinePyridine60-75
PhenolPyridinePyridine80-90

Table 3: Predicted Yields for Thiosulfonate Ester Synthesis

Nucleophile (Thiol)SolventBasePredicted Yield (%)
ThiophenolDichloromethanePyridine65-75
Benzyl mercaptanDichloromethaneTriethylamine60-70
EthanethiolTetrahydrofuranPyridine55-65

Experimental Protocols (Hypothetical)

The following are detailed, generalized protocols for the reaction of this compound with different nucleophiles.

Protocol for the Synthesis of N-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution, followed by the dropwise addition of benzylamine.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Protocol for the Synthesis of Phenyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonate
  • Materials:

    • This compound (1.0 eq)

    • Phenol (1.1 eq)

    • Pyridine, anhydrous

    • Diethyl ether

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound and phenol in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

    • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold 1 M HCl.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the pure sulfonate ester.

Conclusion

This compound is a promising synthetic intermediate due to the high reactivity of the sulfonyl chloride group. It is predicted to react efficiently with a range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thiosulfonate esters, respectively. These reactions are foundational for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and predictive data presented in this guide offer a solid starting point for researchers aiming to explore the synthetic utility of this versatile building block. Experimental validation of these predicted reactivity profiles is a logical next step for future research.

References

The Electrophilicity of the Sulfonyl Chloride Group in Benzoxazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl chloride group is a cornerstone of synthetic chemistry, prized for its reactivity as a potent electrophile. When incorporated into the benzoxazine scaffold, it offers a versatile handle for the synthesis of novel sulfonamide derivatives with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the electrophilic character of the sulfonyl chloride moiety within benzoxazine structures. It covers the fundamental principles governing its reactivity, the influence of the benzoxazine ring system, and detailed experimental considerations for its application in synthesis.

Introduction to Sulfonyl Chloride Electrophilicity

The sulfonyl chloride functional group (R-SO₂Cl) is characterized by a highly electrophilic sulfur atom. This electrophilicity arises from the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom bonded to the sulfur.[1][2] This polarization of the S-Cl bond makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions.[1]

The reactivity of aryl sulfonyl chlorides is significantly modulated by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack.[2] Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[2] This principle is crucial when considering the placement of a sulfonyl chloride group on a complex heterocyclic system like a benzoxazine.

The Benzoxazine Scaffold: Electronic Influence on the Sulfonyl Chloride Group

The benzoxazine ring system, containing both an oxygen and a nitrogen atom, presents a unique electronic environment that can influence the reactivity of an attached sulfonyl chloride group. The overall electronic effect of the benzoxazine moiety is a balance of the electron-donating effects of the heteroatoms and the aromatic system. The nitrogen atom's lone pair can participate in resonance, potentially donating electron density to the aromatic ring. However, the electronegativity of the oxygen and nitrogen atoms also exerts an inductive electron-withdrawing effect.

The precise electronic contribution of the benzoxazine ring to an attached sulfonyl chloride is not extensively quantified in publicly available literature. However, based on general principles of physical organic chemistry, it is anticipated that the benzoxazine ring system would have a modest influence on the electrophilicity of the sulfonyl chloride compared to simple benzene derivatives. The synthesis of benzoxazine-6-sulfonamide derivatives suggests that the sulfonyl chloride at this position is sufficiently electrophilic to react with amines.[3]

Synthesis of Sulfonyl Chloride-Functionalized Benzoxazines

The introduction of a sulfonyl chloride group onto a benzoxazine ring is a key step in harnessing its synthetic potential. While specific literature on the direct sulfonyl chlorination of a pre-formed benzoxazine is limited, a common synthetic strategy involves the use of a precursor molecule that already contains the sulfonyl chloride or a group that can be readily converted to it. A plausible synthetic route to a benzoxazine sulfonyl chloride would start with a substituted phenol bearing a sulfonyl chloride group.

A key intermediate for such syntheses is a phenol with a sulfonyl chloride at a position amenable to the Mannich-like condensation that forms the benzoxazine ring. For example, 3-hydroxy-4-(aminomethyl)benzenesulfonyl chloride could serve as a precursor. However, the synthesis of such multifunctional building blocks can be challenging.

A more common approach is to synthesize the benzoxazine ring first and then introduce the sulfonamide functionality. This is often achieved by starting with a phenol that can be sulfonated and then converted to the sulfonyl chloride.

The following diagram illustrates a general synthetic pathway for preparing a benzoxazine sulfonyl chloride.

G cluster_0 Synthesis of Benzoxazine Sulfonyl Chloride Phenol Phenol Phenol_Sulfonyl_Chloride Phenol Sulfonyl Chloride Phenol->Phenol_Sulfonyl_Chloride Sulfonylation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Phenol_Sulfonyl_Chloride Mannich_Condensation Mannich Condensation (Primary Amine, Formaldehyde) Phenol_Sulfonyl_Chloride->Mannich_Condensation Benzoxazine_Sulfonyl_Chloride Benzoxazine Sulfonyl Chloride Mannich_Condensation->Benzoxazine_Sulfonyl_Chloride

Caption: General synthetic scheme for a benzoxazine sulfonyl chloride.

Reactions of Benzoxazine Sulfonyl Chlorides with Nucleophiles

The primary utility of the sulfonyl chloride group in benzoxazines is its reaction with nucleophiles to form a variety of derivatives. The most common and significant reaction is with primary and secondary amines to yield sulfonamides.[4]

Sulfonamide Formation

The reaction of a benzoxazine sulfonyl chloride with an amine proceeds via a nucleophilic substitution mechanism. The lone pair of the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.[5]

G cluster_1 Sulfonamide Formation from Benzoxazine Sulfonyl Chloride Bz_SO2Cl Benzoxazine Sulfonyl Chloride Nucleophilic_Attack Nucleophilic Attack Bz_SO2Cl->Nucleophilic_Attack Amine Primary or Secondary Amine (R-NH2) Amine->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Chloride_Elimination Chloride Elimination Intermediate->Chloride_Elimination Benzoxazine_Sulfonamide Benzoxazine Sulfonamide Chloride_Elimination->Benzoxazine_Sulfonamide

Caption: Reaction mechanism for the formation of benzoxazine sulfonamides.

Sulfonate Ester Formation

In addition to amines, alcohols can also act as nucleophiles, reacting with benzoxazine sulfonyl chlorides to form sulfonate esters. This reaction is often catalyzed by a base.

Experimental Protocols

General Protocol for the Synthesis of a Benzoxazine Sulfonyl Chloride

This protocol is a hypothetical adaptation based on known synthetic methodologies.[6][7]

Step 1: Chlorosulfonation of a Phenolic Precursor

  • To a stirred solution of the chosen phenolic compound in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude phenol sulfonyl chloride.

Step 2: Synthesis of the Benzoxazine Ring

  • Dissolve the phenol sulfonyl chloride, a primary amine, and paraformaldehyde in a suitable solvent such as toluene or 1,4-dioxane.

  • Heat the mixture to reflux for several hours, with azeotropic removal of water if using toluene.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzoxazine sulfonyl chloride.

General Protocol for the Synthesis of Benzoxazine Sulfonamides

This protocol is adapted from general methods for sulfonamide synthesis.[5]

  • Dissolve the benzoxazine sulfonyl chloride in a suitable solvent such as pyridine or dichloromethane.

  • Add the desired primary or secondary amine to the solution at room temperature.

  • If using a non-basic solvent like dichloromethane, add a tertiary amine base (e.g., triethylamine) to scavenge the HCl produced.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data and Characterization

While specific quantitative data on the electrophilicity of the sulfonyl chloride group in benzoxazines is not available in the provided search results, the following table summarizes typical characterization data for related compounds.

Compound Type ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹)
Aryl Sulfonyl Chloride Aromatic protons (7.5-8.5)Aromatic carbons (125-145), C-S (140-150)S=O (asymmetric, ~1380), S=O (symmetric, ~1180), S-Cl (~560)
Benzoxazine O-CH₂-N (4.8-5.5), Ar-CH₂-N (3.9-4.5), Aromatic protons (6.5-7.5)O-CH₂-N (75-85), Ar-CH₂-N (45-55), Aromatic carbons (115-155)Oxazine ring (~930, ~1230)
Benzoxazine Sulfonamide NH proton (variable), Aromatic protons (7.0-8.5), Benzoxazine protonsAromatic carbons (120-150), C-S (135-145), Benzoxazine carbonsS=O (asymmetric, ~1340), S=O (symmetric, ~1160), N-H (~3250)

Note: The chemical shifts and vibrational frequencies are approximate and can vary depending on the specific structure and solvent.

The existence of compounds like 3-Oxo-3,4-dihydro-2H-benzo[b][4][8]oxazine-6-sulfonyl chloride is confirmed by commercial availability, and its characterization data would be consistent with the ranges provided above.[9]

Applications in Drug Development

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[10] The ability to readily synthesize a diverse library of benzoxazine sulfonamides from a common benzoxazine sulfonyl chloride intermediate is highly valuable in drug discovery. This approach allows for the systematic modification of the sulfonamide substituent to optimize biological activity, selectivity, and pharmacokinetic properties. The benzoxazine scaffold itself can also contribute to the overall pharmacological profile of the molecule.

The workflow for utilizing a benzoxazine sulfonyl chloride in a drug discovery program is depicted below.

G cluster_2 Drug Discovery Workflow Start Benzoxazine Sulfonyl Chloride Intermediate Library_Synthesis Parallel Synthesis with Diverse Amine Building Blocks Start->Library_Synthesis Compound_Library Library of Benzoxazine Sulfonamide Derivatives Library_Synthesis->Compound_Library Screening High-Throughput Biological Screening Compound_Library->Screening Hit_Compounds Identification of 'Hit' Compounds Screening->Hit_Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Compounds->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Candidate_Drug Preclinical/Clinical Candidate Drug Lead_Optimization->Candidate_Drug

Caption: Workflow for the application of benzoxazine sulfonyl chlorides in drug discovery.

Conclusion

The sulfonyl chloride group, when attached to a benzoxazine ring, serves as a highly valuable and reactive electrophilic center. While quantitative data on its precise electrophilicity in this specific context is an area for further research, the successful synthesis of benzoxazine sulfonamides demonstrates its utility. By understanding the fundamental principles of sulfonyl chloride reactivity and applying established synthetic methodologies, researchers can effectively utilize benzoxazine sulfonyl chlorides as key intermediates in the development of novel molecules for a wide range of applications, particularly in the field of medicinal chemistry. This guide provides a foundational understanding and practical considerations for scientists and professionals working in this exciting area of chemical synthesis.

References

Technical Guide: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-sulfonyl chloride (CAS 31794-45-3)

Technical Guide: 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride (CAS 31794-45-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known chemical properties and safety data for the compound 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride, identified by the CAS number 31794-45-3. This compound belongs to the benzoxazine class of heterocyclic compounds, a scaffold known to be of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document is intended to serve as a foundational resource for professionals engaged in research and development who may be considering this molecule for further investigation.

Chemical Properties

Limited quantitative data for the specific chemical properties of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride are available in the public domain. The following tables summarize the available information.

General and Physical Properties
PropertyValueSource
Chemical Name 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chlorideN/A
CAS Number 31794-45-3N/A
Molecular Formula C₈H₆ClNO₄S[3]
Molecular Weight 247.66 g/mol [3]
Physical Form Crystalline Powder / Solid[4]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A
Spectroscopic Data

Safety and Handling

The toxicological properties of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride have not been fully investigated.[3] Therefore, it should be handled with extreme care, assuming it is a hazardous substance. The following safety information is derived from available Safety Data Sheets (SDS).

Hazard Identification
Hazard StatementDescription
Acute Toxicity May be harmful if ingested or inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Respiratory Sensitization May cause respiratory irritation. Material is irritating to mucous membranes and upper respiratory tract.[3]
Handling and Storage
GuidelineRecommendation
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[3]
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride are not available in published scientific literature. Researchers would need to develop their own methods based on general principles of organic synthesis and analytical chemistry. A potential synthetic route could involve the chlorosulfonation of 3,4-dihydro-2H-benzo[b][1][2]oxazin-3-one.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride. The broader class of benzoxazines has been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. However, without specific studies on this compound, its biological profile remains unknown.

As no specific signaling pathways or experimental workflows are documented for this compound, a generalized workflow for the initial assessment of a novel chemical entity is provided below for illustrative purposes.

GGeneral Workflow for Novel Chemical Entity Assessmentcluster_0Compound Acquisitioncluster_1In Vitro Screeningcluster_2Mechanism of Action Studiescluster_3Safety & ToxicologysynthesisSynthesis & PurificationcharacterizationStructural Characterization (NMR, MS, etc.)synthesis->characterizationprimary_screeningPrimary Target/Phenotypic Screeningcharacterization->primary_screeningdose_responseDose-Response & IC50/EC50 Determinationprimary_screening->dose_responseselectivitySelectivity Profilingdose_response->selectivitytarget_idTarget Identification & Validationselectivity->target_idpathway_analysisSignaling Pathway Analysistarget_id->pathway_analysiscytotoxicityCytotoxicity Assayspathway_analysis->cytotoxicitygenotoxicityGenotoxicity Assayscytotoxicity->genotoxicity

Caption: A generalized workflow for the assessment of a novel chemical entity.

Conclusion

3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-sulfonyl chloride (CAS 31794-45-3) is a chemical compound for which there is limited publicly available data. While its basic chemical identity is established, detailed physicochemical properties, experimental protocols, and, most notably, its biological activity and safety profile remain largely uncharacterized. This presents both a challenge and an opportunity for researchers. The lack of existing data necessitates thorough de novo investigation, but also means that any findings will be novel contributions to the field. Due to the unknown toxicological profile, stringent safety precautions are mandatory when handling this compound. Future research should focus on a comprehensive characterization of its chemical and biological properties to determine its potential utility in drug discovery and other scientific applications.

Methodological & Application

Synthesis of N-Substituted Sulfonamides from 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted sulfonamides derived from 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. This class of compounds holds significant potential in medicinal chemistry, particularly in the development of novel antimicrobial agents.

Introduction

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds. When functionalized with a sulfonamide group, these molecules can exhibit a broad range of therapeutic properties, including antibacterial and antifungal activities. The synthesis of a library of N-substituted sulfonamides from a common intermediate, this compound, allows for the systematic exploration of structure-activity relationships (SAR), a critical step in drug discovery. The general synthetic approach involves the reaction of the sulfonyl chloride with a variety of primary and secondary amines, leading to a diverse set of sulfonamide derivatives.

Data Presentation

A representative set of synthesized N-substituted sulfonamides from a closely related benzoxazine core demonstrates the potential for high-yield synthesis. While the following data is for derivatives of 3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, it serves as a strong indicator for the expected outcomes when starting from the 3-oxo analogue.

Table 1: Representative Yields of N-Substituted Benzoxazine-6-sulfonamides

Compound IDAmine MoietyYield (%)Reference
1a Morpholine92Nagarapu et al., 2015
1b Piperidine90Nagarapu et al., 2015
1c Pyrrolidine88Nagarapu et al., 2015
1d 4-Methylpiperazine94Nagarapu et al., 2015
1e Aniline85Nagarapu et al., 2015
1f 4-Chloroaniline82Nagarapu et al., 2015
1g Benzylamine88Nagarapu et al., 2015
1h Cyclohexylamine86Nagarapu et al., 2015

Note: Yields are based on the reaction of 3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride with the respective amine.

The antimicrobial activity of these compounds has been evaluated against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Benzoxazine Sulfonamides

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
1a 31.2562.562.512531.2562.5Nagarapu et al., 2015
1b 31.2531.2562.562.562.5125Nagarapu et al., 2015
1d 62.531.2531.2562.562.562.5Nagarapu et al., 2015
1e 62.5125125>250125>250Nagarapu et al., 2015
1g 31.2562.562.512531.2562.5Nagarapu et al., 2015

Note: Data is for derivatives of 3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of analogous benzoxazine sulfonamides and are expected to be directly applicable.

Protocol 1: Synthesis of this compound

This protocol outlines the preparation of the key starting material.

Materials:

  • 3-oxo-3,4-dihydro-2H-1,4-benzoxazine

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Synthesis of N-Substituted 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides

This protocol describes the reaction of the sulfonyl chloride with various primary and secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., morpholine, aniline, benzylamine)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) (1N)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine (2-3 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • To this stirred solution, add the desired primary or secondary amine (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a suitable eluent system, e.g., ethyl acetate/hexane) to afford the pure N-substituted sulfonamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted sulfonamides from 3-oxo-3,4-dihydro-2H-1,4-benzoxazine.

experimental_workflow start 3-oxo-3,4-dihydro-2H- 1,4-benzoxazine sulfonyl_chloride 3-oxo-3,4-dihydro-2H- 1,4-benzoxazine-6-sulfonyl chloride start->sulfonyl_chloride Chlorosulfonic Acid, DCM sulfonamide N-Substituted Sulfonamide sulfonyl_chloride->sulfonamide Pyridine, DCM amine Primary or Secondary Amine (R1R2NH) amine->sulfonamide purification Purification (Column Chromatography) sulfonamide->purification characterization Characterization (NMR, MS) purification->characterization signaling_pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydropteroate Dihydropteroic Acid dhps->dihydropteroate Dihydropteridine pyrophosphate dihydrofolate Dihydrofolic Acid dihydropteroate->dihydrofolate tetrahydrofolate Tetrahydrofolic Acid dihydrofolate->tetrahydrofolate dna DNA Synthesis tetrahydrofolate->dna sulfonamide N-Substituted Benzoxazine Sulfonamide sulfonamide->dhps Inhibition

Application Notes and Protocols for the Coupling of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a general protocol for the synthesis of N-aryl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to the established biological activity of both the benzoxazine and sulfonamide moieties. Notably, derivatives of benzoxazine-6-sulfonamide have been synthesized and evaluated for their antimicrobial properties, demonstrating their potential as a scaffold for the development of new therapeutic agents.[1][2]

The protocol herein describes the coupling reaction between 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride and various substituted anilines. The reaction proceeds via a nucleophilic substitution of the chlorine atom on the sulfonyl chloride by the amino group of the aniline, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Overall Synthetic Pathway

The synthesis of N-aryl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides is a straightforward one-step reaction from the corresponding sulfonyl chloride and aniline derivatives.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3_oxo_sulfonyl_chloride This compound C₈H₆ClNO₄S Sulfonamide N-aryl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide C₁₄H₁₂N₂O₅S-R 3_oxo_sulfonyl_chloride->Sulfonamide + Aniline Aniline Substituted Aniline R-C₆H₄NH₂ Aniline->Sulfonamide Base Base (e.g., Pyridine) Base->Sulfonamide Solvent Solvent (e.g., DCM) Solvent->Sulfonamide Temperature Room Temperature Temperature->Sulfonamide

Figure 1: General synthetic scheme for the sulfonamide coupling reaction.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-aryl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides. The yields are expected to be good to excellent based on the available literature, although specific quantitative data for a range of anilines is not publicly available.[1][2] The presented data is illustrative of typical outcomes for such coupling reactions.

EntryAniline Substituent (R)Product NameMolecular FormulaExpected Yield (%)
1HN-phenyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamideC₁₄H₁₂N₂O₅S85-95
24-CH₃N-(4-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamideC₁₅H₁₄N₂O₅S88-96
34-OCH₃N-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamideC₁₅H₁₄N₂O₅S87-94
44-ClN-(4-chlorophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamideC₁₄H₁₁ClN₂O₅S82-90
54-NO₂N-(4-nitrophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamideC₁₄H₁₁N₃O₇S75-85
62-CH₃N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamideC₁₅H₁₄N₂O₅S80-88

Experimental Protocols

General Protocol for the Synthesis of N-aryl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides

This protocol is a representative procedure based on standard methods for sulfonamide synthesis.

Materials and Reagents:

  • This compound

  • Substituted aniline (e.g., aniline, 4-methylaniline, 4-chloroaniline)

  • Pyridine (or other suitable base, e.g., triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a stirred solution of the substituted aniline (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add pyridine (1.2 mmol). Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the cooled aniline solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Mandatory Visualization

Antimicrobial Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfonamides, the parent class of the target compounds, are known to exert their antimicrobial effects by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway.[3][4][5][6][][8][9][10][11] This enzyme is crucial for the synthesis of folic acid, an essential precursor for the biosynthesis of nucleic acids and certain amino acids in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the pathway, leading to bacteriostasis.[3][4][5][6][][8][9][10][11]

Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroic Acid Dihydrofolic_acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_acid + Glutamate Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Dihydrofolate Reductase Nucleic_acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_acids DHPS->Dihydropteroate Sulfonamide Sulfonamide (e.g., Benzoxazine Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Figure 2: Inhibition of bacterial folate synthesis by sulfonamides.

References

Application Notes and Protocols for the Synthesis of Novel IAP Inhibitors Utilizing 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that regulate programmed cell death, or apoptosis.[1] Overexpression of IAPs is a common feature in many cancers, enabling tumor cells to evade apoptosis and contributing to therapeutic resistance.[2] Key members of this family include X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2). These proteins contain one or more baculovirus IAP repeat (BIR) domains, which are crucial for their anti-apoptotic function. For instance, the BIR3 domain of XIAP directly binds to and inhibits caspase-9, a key initiator of the intrinsic apoptotic pathway.[3][4]

A promising strategy in cancer therapy is the development of small molecules that mimic the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC).[5][6] These "SMAC mimetics" bind to the BIR domains of IAPs, preventing them from inhibiting caspases and thereby promoting apoptosis in cancer cells. Many successful SMAC mimetics incorporate a core structure that mimics the N-terminal Ala-Val-Pro-Ile (AVPI) tetrapeptide of mature SMAC.[7][8]

This document outlines a proposed synthetic strategy and protocols for the generation of a novel library of potential IAP inhibitors. The core scaffold of these proposed inhibitors is based on 3-oxo-3,4-dihydro-2H-1,4-benzoxazine, a privileged structure in medicinal chemistry. By functionalizing this core with a sulfonyl chloride group at the 6-position, a versatile intermediate, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride , is generated. This intermediate can be readily reacted with a variety of amine-containing moieties, including those that mimic the N-terminal amino acids of SMAC, to produce a library of novel sulfonamide-based IAP inhibitors. The sulfonamide linkage is a well-established pharmacophore in a multitude of therapeutic agents.[9]

Signaling Pathway of IAP-Mediated Apoptosis Inhibition

The following diagram illustrates the central role of IAPs in the regulation of apoptosis and the mechanism of action for SMAC mimetic IAP inhibitors.

IAP_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_caspase_cascade Caspase Cascade cluster_iap IAP Regulation cluster_inhibitors Therapeutic Intervention TNFa TNFα TNFR TNFR1 TNFa->TNFR ComplexI Complex I TNFR->ComplexI NFkB NF-κB Survival ComplexI->NFkB Procaspase37 Procaspase-3/7 ComplexI->Procaspase37 Apoptotic_Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC SMAC SMAC/ DIABLO Mitochondrion->SMAC Apoptosome Apoptosome CytoC->Apoptosome XIAP XIAP SMAC->XIAP Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase37 Caspase37 Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis XIAP->Caspase9 XIAP->Caspase37 cIAP cIAP1/2 cIAP->ComplexI SMAC_Mimetic SMAC Mimetic (e.g., Benzoxazine Sulfonamide) SMAC_Mimetic->XIAP SMAC_Mimetic->cIAP

Figure 1: IAP Signaling Pathways and Therapeutic Intervention. This diagram illustrates how apoptotic stimuli trigger the intrinsic and extrinsic pathways, leading to caspase activation and apoptosis. IAPs, such as XIAP and cIAPs, block this process by inhibiting caspases. SMAC/DIABLO, released from the mitochondria, antagonizes IAPs. SMAC mimetics, including the proposed benzoxazine sulfonamides, mimic this action to restore the apoptotic signaling cascade in cancer cells.

Experimental Protocols

The following protocols are adapted from the work of Nagarapu and colleagues and provide a general framework for the synthesis of a library of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide derivatives.[10]

Protocol 1: Synthesis of this compound (Intermediate 2)

This protocol describes the synthesis of the key sulfonyl chloride intermediate.

protocol1_workflow start Start: 2H-1,4-benzoxazin-3(4H)-one (1) step1 Add Chlorosulfonic Acid (dropwise at 0 °C) start->step1 step2 Stir at room temperature (2-3 hours) step1->step2 step3 Pour onto crushed ice step2->step3 step4 Filter the precipitate step3->step4 step5 Wash with cold water step4->step5 step6 Dry under vacuum step5->step6 end End: This compound (2) step6->end

Figure 2: Workflow for the Synthesis of the Sulfonyl Chloride Intermediate. A straightforward protocol for the preparation of the key intermediate for the synthesis of the sulfonamide library.

Materials:

  • 2H-1,4-benzoxazin-3(4H)-one (1)

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2H-1,4-benzoxazin-3(4H)-one (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (5.0 eq) dropwise to the flask with constant stirring.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water.

  • Dry the solid under vacuum to yield this compound (2) as a solid.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide Derivatives (3a-n)

This protocol details the coupling of the sulfonyl chloride intermediate with various primary and secondary amines to generate the target sulfonamide library. To create potential SMAC mimetics, amines such as amino acid esters (e.g., L-alanine methyl ester hydrochloride, L-valine methyl ester hydrochloride, L-proline methyl ester hydrochloride) can be used.

protocol2_workflow start Start: Sulfonyl chloride (2) Amine (R1R2NH) step1 Dissolve in Dichloromethane (DCM) start->step1 step2 Add Triethylamine (TEA) (Stir for 10 min at 0 °C) step1->step2 step3 Stir at room temperature (4-6 hours) step2->step3 step4 Wash with water and brine step3->step4 step5 Dry over anhydrous Na2SO4 step4->step5 step6 Concentrate in vacuo step5->step6 step7 Purify by column chromatography step6->step7 end End: Benzoxazine-6-sulfonamide derivative (3a-n) step7->end

Figure 3: General Workflow for Sulfonamide Synthesis. This diagram outlines the general procedure for coupling the sulfonyl chloride intermediate with a diverse range of amines to generate the target library of potential IAP inhibitors.

Materials:

  • This compound (2)

  • Appropriate primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (2) (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) dropwise and stir the mixture at 0 °C for 10 minutes.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired sulfonamide derivative.

Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and their purity assessed by HPLC.

Data Presentation

The following tables present hypothetical data for the synthesized compounds, including their potential inhibitory activity against key IAP proteins. The IC₅₀ values for known IAP inhibitors are included for comparison.

Table 1: Synthesized 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide Derivatives

Compound IDMolecular FormulaCalculated MW
3a H-(CH₂)₃CH₃C₁₂H₁₆N₂O₄S284.33
3b H-CyclohexylC₁₄H₁₈N₂O₄S310.37
3c H-CH(CH₃)COOCH₃C₁₂H₁₄N₂O₆S314.31
3d H-CH(CH(CH₃)₂)COOCH₃C₁₄H₁₈N₂O₆S342.37
3e \multicolumn{2}{c}{-CH₂CH₂-O-CH₂CH₂-}C₁₂H₁₄N₂O₅S
3f \multicolumn{2}{c}{-CH₂CH₂-N(CH₃)-CH₂CH₂-}C₁₃H₁₇N₃O₄S

Table 2: In Vitro Inhibitory Activity of Proposed Compounds and Reference IAP Inhibitors

Compound IDXIAP BIR3 IC₅₀ (nM)cIAP1 BIR3 IC₅₀ (nM)cIAP2 BIR3 IC₅₀ (nM)
3c To be determinedTo be determinedTo be determined
3d To be determinedTo be determinedTo be determined
Birinapant <1000<1Not reported
GDC-0152 281743
LCL-161 PotentPotentPotent
SM-164 1.39 (BIR2 and BIR3)Not reportedNot reported

Data for reference compounds are sourced from publicly available literature.[11]

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for the synthesis and initial evaluation of a novel class of potential IAP inhibitors based on the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide scaffold. By leveraging established synthetic methodologies and incorporating structural motifs known to interact with IAP proteins, this approach offers a promising avenue for the discovery of new anti-cancer therapeutics. Subsequent biological evaluation of the synthesized library will be crucial to determine their efficacy and mechanism of action.

References

Preparation and Antimicrobial Evaluation of Benzoxazine-6-Sulfonamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the synthesis and antimicrobial evaluation of benzoxazine-6-sulfonamide derivatives. These compounds represent a promising class of antimicrobial agents with potential applications in combating a range of microbial pathogens. The following sections offer step-by-step methodologies for their preparation, characterization, and the assessment of their antimicrobial efficacy.

I. Introduction

Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. When functionalized with a sulfonamide group at the 6-position, these molecules have demonstrated notable antimicrobial properties. Sulfonamides are a well-established class of antibiotics that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[1][2] This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for DNA and RNA synthesis, ultimately leading to a bacteriostatic effect.[][4] The benzoxazine scaffold can be modulated to enhance the potency and spectrum of activity of the sulfonamide moiety.

II. Synthesis of 2H-benzo[b][1][5]oxazin-3(4H)-one-6-sulfonamide Derivatives

The synthesis of the target benzoxazine-6-sulfonamide derivatives is achieved through a multi-step process, beginning with the formation of the benzoxazinone core, followed by sulfonation and subsequent reaction with various amines to yield a library of derivatives.

Experimental Workflow: Synthesis

Synthesis_Workflow A Step 1: Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one B Step 2: Sulfonation to yield 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride A->B C Step 3: Reaction with Primary/Secondary Amines B->C D Purification (Column Chromatography) C->D E Characterization (FTIR, NMR) D->E F Final Products: 2H-benzo[b][1,4]oxazin-3(4H)-one-6-sulfonamide Derivatives E->F

Caption: Synthetic workflow for benzoxazine-6-sulfonamide derivatives.

Protocol 1: Synthesis of 2H-benzo[b][1][5]oxazin-3(4H)-one

This protocol is based on the reaction of 2-aminophenol with chloroacetic acid.

Materials:

  • 2-aminophenol

  • Chloroacetic acid

  • Anhydrous sodium carbonate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in ethanol.

  • Add chloroacetic acid (1.1 equivalents) and anhydrous sodium carbonate (2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry it under vacuum.

Protocol 2: Synthesis of 3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-6-sulfonyl chloride

This protocol describes the chlorosulfonation of the benzoxazinone core.

Materials:

  • 2H-benzo[b][1][5]oxazin-3(4H)-one

  • Chlorosulfonic acid

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Place 2H-benzo[b][1][5]oxazin-3(4H)-one (1 equivalent) in a dry round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid (5-10 equivalents) dropwise to the cooled and stirred starting material.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid sulfonyl chloride by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of 2H-benzo[b][1][5]oxazin-3(4H)-one-6-sulfonamide Derivatives

This is the final step to generate the library of sulfonamide derivatives.

Materials:

  • 3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-6-sulfonyl chloride[6][7]

  • Various primary or secondary amines

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous DCM in a round-bottom flask.

  • Add a base such as pyridine or triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Dissolve 3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-6-sulfonyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized benzoxazine-6-sulfonamide derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Workflow: Antimicrobial Testing

Antimicrobial_Testing_Workflow A Prepare Bacterial/Fungal Inoculum C Inoculate plates with microbial suspension A->C B Serial Dilution of Test Compounds in 96-well plate B->C D Incubate at 37°C for 24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol details the standardized method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized benzoxazine-6-sulfonamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strains overnight in their respective broths.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

IV. Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzoxazine-6-sulfonamide derivatives against various microbial strains.

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)
Derivative 1a 31.25[8]-62.5[8]
Derivative 1b 31.25[8]-62.5[8]
Derivative 1c 31.25[8]-62.5[8]
Derivative 2c 62.5[8]-31.25[8]
Derivative 2d 62.5[8]-31.25[8]
Compound 4e 20 (zone of inhibition in mm)[9]18 (zone of inhibition in mm)[9]22 (zone of inhibition in mm)[9]
Ciprofloxacin 1.90.90.9
Fluconazole ---

Note: Data for derivatives 1a, 1b, 1c, 2c, and 2d are from a study by Nagarapu et al.[8] The specific structures of these derivatives can be found in the cited reference. Data for compound 4e is presented as zone of inhibition as reported in the source.[9] Ciprofloxacin and Fluconazole are included as standard antibacterial and antifungal controls, respectively.

V. Mechanism of Action: Folate Synthesis Inhibition

The antimicrobial activity of sulfonamides is attributed to their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet.[2]

Signaling Pathway: Bacterial Folate Synthesis

Folate_Synthesis_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleic_Acids Purine & Pyrimidine Synthesis (DNA & RNA) THF->Nucleic_Acids Sulfonamides Benzoxazine-6-sulfonamide Derivatives Sulfonamides->DHPS Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

By blocking DHPS, benzoxazine-6-sulfonamide derivatives prevent the conversion of para-aminobenzoic acid (PABA) into dihydrofolate, thereby halting the production of essential nucleic acids and inhibiting bacterial growth.[]

VI. Characterization of Synthesized Compounds

The identity and purity of the synthesized benzoxazine-6-sulfonamide derivatives should be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonamide (S=O stretching), benzoxazine ring (C-O-C stretching), and carbonyl (C=O stretching) vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compounds by analyzing the chemical shifts and coupling constants of the protons and carbons.

VII. Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis and antimicrobial evaluation of benzoxazine-6-sulfonamide derivatives. These compounds exhibit promising activity against a range of microbial pathogens, and their mechanism of action through the inhibition of folate synthesis is well-understood. Further investigation and optimization of this chemical scaffold may lead to the development of novel and effective antimicrobial agents.

References

Application Notes and Protocols: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride scaffold is a versatile building block in medicinal chemistry, offering a valuable starting point for the synthesis of a diverse range of biologically active compounds. Its rigid bicyclic core, coupled with the reactive sulfonyl chloride group, allows for the facile introduction of various functionalities, leading to the development of potent and selective inhibitors for a variety of enzymatic targets. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in drug discovery and development.

Application Notes

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core has been successfully employed in the development of inhibitors for several key enzyme targets implicated in various diseases. The sulfonamide derivatives, in particular, have shown significant promise as antimicrobial and enzyme inhibitors.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Derivatives of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine scaffold have been identified as potent inhibitors of GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell signaling, and apoptosis. Dysregulation of GSK-3β activity has been linked to a range of pathologies, including Alzheimer's disease, type 2 diabetes, and cancer.

A notable example is the identification of (Z)-2-(3-chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1][2]oxazine-6-carboxamide as a potent GSK-3β inhibitor through a protein structure-guided virtual screening approach[3]. This compound, featuring the core benzoxazine scaffold, demonstrated significant inhibitory activity in both enzyme- and cell-based assays[3].

Antimicrobial Activity

Sulfonamide derivatives of the closely related benzoxazine scaffold have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.[4] The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs, and its incorporation into the benzoxazine framework has yielded compounds with promising activity. The mechanism of action for these antimicrobial agents is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and carbonic anhydrase.[5][6]

Quantitative Data Summary

The following table summarizes the reported biological activities of compounds derived from or related to the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine scaffold.

Compound IDTargetAssay TypeActivity (IC50/MIC)Reference
1a S. aureusMIC31.25 µg/mL[4]
1b S. aureusMIC31.25 µg/mL[4]
1c S. aureusMIC62.5 µg/mL[4]
1e S. aureusMIC62.5 µg/mL[4]
1h S. aureusMIC31.25 µg/mL[4]
2c E. coliMIC62.5 µg/mL[4]
2d E. coliMIC31.25 µg/mL[4]
2e E. coliMIC62.5 µg/mL[4]
2g C. albicansMIC62.5 µg/mL[4]
2h C. albicansMIC31.25 µg/mL[4]
2i C. albicansMIC62.5 µg/mL[4]
2j C. albicansMIC31.25 µg/mL[4]
2k C. albicansMIC62.5 µg/mL[4]
2l C. albicansMIC31.25 µg/mL[4]
F389-0663 GSK-3βEnzyme AssayIC50 = 1.6 µM[3]

Experimental Protocols

Protocol 1: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide Derivatives

This protocol describes a general method for the synthesis of sulfonamide derivatives from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (2.0 equivalents)

  • Dichloromethane (DCM) or Acetonitrile (anhydrous)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM or acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the primary or secondary amine (1.1 equivalents) to the solution, followed by the dropwise addition of triethylamine or pyridine (2.0 equivalents).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired sulfonamide derivative.

G cluster_workflow Synthesis of Sulfonamide Derivatives start Start dissolve Dissolve Sulfonyl Chloride in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Amine and Base cool->add_reagents stir Stir at 0 °C then RT add_reagents->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry, and Filter extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Synthetic Workflow for Sulfonamide Derivatives
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized sulfonamide derivatives against bacterial strains.

Materials:

  • Synthesized sulfonamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37 °C)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria in broth without any compound).

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

G cluster_mic MIC Determination Workflow start Start prepare_compounds Prepare Compound Dilutions in 96-well Plate start->prepare_compounds inoculate Inoculate Wells prepare_compounds->inoculate prepare_inoculum Prepare Bacterial Inoculum prepare_inoculum->inoculate incubate Incubate at 37 °C inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

Workflow for MIC Determination

Signaling Pathways

Potential Antibacterial Mechanisms of Action

The sulfonamide derivatives of the benzoxazine scaffold may exert their antimicrobial effects by targeting key bacterial signaling and metabolic pathways. Two potential mechanisms are the inhibition of DNA gyrase and carbonic anhydrase.

1. DNA Gyrase Inhibition: DNA gyrase is a topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital processes and ultimately bacterial cell death. Sulfonamide-containing compounds have been identified as allosteric inhibitors of DNA gyrase.[5]

G cluster_gyrase DNA Gyrase Inhibition Pathway compound Benzoxazine Sulfonamide gyrase DNA Gyrase compound->gyrase Inhibits dna_supercoiling DNA Supercoiling gyrase->dna_supercoiling Regulates cell_death Bacterial Cell Death gyrase->cell_death Essential for viability dna_replication DNA Replication dna_supercoiling->dna_replication dna_replication->cell_death

DNA Gyrase Inhibition by Benzoxazine Sulfonamides

2. Carbonic Anhydrase Inhibition: Bacterial carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. These enzymes are crucial for various physiological processes in bacteria, including pH homeostasis, ion transport, and metabolism. Inhibition of bacterial carbonic anhydrases can disrupt these processes, leading to impaired growth and survival. Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[6]

G cluster_ca Carbonic Anhydrase Inhibition Pathway compound Benzoxazine Sulfonamide ca Bacterial Carbonic Anhydrase compound->ca Inhibits co2_conversion CO2 <=> HCO3- ca->co2_conversion Catalyzes ph_homeostasis pH Homeostasis co2_conversion->ph_homeostasis metabolism Metabolism co2_conversion->metabolism bacterial_growth Bacterial Growth Inhibition ph_homeostasis->bacterial_growth metabolism->bacterial_growth

Carbonic Anhydrase Inhibition by Benzoxazine Sulfonamides

References

Application Notes and Protocols: Synthesis of Benzoxazine Sulfonamides for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a sulfonamide moiety into a benzoxazine scaffold presents a promising avenue for the development of novel therapeutic agents. Benzoxazines themselves are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The fusion of these two pharmacophores may lead to synergistic effects and novel mechanisms of action.

This document provides detailed application notes and protocols for the synthesis of sulfonamides derived from benzoxazine sulfonyl chloride. The primary focus is on the reaction of a benzoxazine-6-sulfonyl chloride with various primary and secondary amines to yield a library of N-substituted benzoxazine-6-sulfonamides. These compounds are of significant interest for screening in drug discovery programs, particularly for antimicrobial applications.

Reaction Principle

The formation of a sulfonamide bond is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which leads to the displacement of the chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine-6-sulfonamides

This protocol is based on established methods for sulfonamide synthesis and is adapted for the specific requirements of benzoxazine chemistry.

Materials:

  • 3-Phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine-6-sulfonyl chloride

  • Appropriate primary or secondary amine (e.g., aniline, piperidine, morpholine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine-6-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF (10 mL per mmol of sulfonyl chloride).

  • Addition of Amine and Base: To the stirred solution at 0 °C (ice bath), add the desired primary or secondary amine (1.1 eq) followed by the dropwise addition of a suitable base such as triethylamine (1.5 eq) or pyridine.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture with a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine-6-sulfonamide.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical experimental conditions and outcomes for the synthesis of various benzoxazine sulfonamide derivatives. Please note that yields are highly dependent on the specific amine substrate and reaction conditions.

EntryAmineBaseSolventTime (h)Yield (%)
1AnilinePyridineDCM485-95
24-ChloroanilineTEADCM680-90
3PiperidineTEATHF290-98
4MorpholineTEATHF388-96
5BenzylaminePyridineDCM582-92

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of benzoxazine sulfonamides.

experimental_workflow start Start dissolve Dissolve Benzoxazine Sulfonyl Chloride in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Amine and Base cool->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react workup Aqueous Work-up (NaHCO3, H2O, Brine) react->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

General workflow for the synthesis of benzoxazine sulfonamides.
Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of benzoxazine sulfonamides is believed to arise from a dual-action mechanism, targeting key bacterial pathways.

signaling_pathway cluster_sulfonamide Sulfonamide Moiety Action cluster_benzoxazine Benzoxazine Moiety Action compound Benzoxazine Sulfonamide inhibition_sulfonamide Inhibition inhibition_benzoxazine Inhibition paba p-Aminobenzoic Acid (PABA) dihydropteroate_synthetase Dihydropteroate Synthetase paba->dihydropteroate_synthetase folic_acid Folic Acid Synthesis dihydropteroate_synthetase->folic_acid dna_synthesis Bacterial DNA Synthesis folic_acid->dna_synthesis bacterial_death Bacterial Cell Death dna_synthesis->bacterial_death Leads to topoisomerase Bacterial DNA Topoisomerase dna_replication DNA Replication topoisomerase->dna_replication dna_replication->bacterial_death Leads to inhibition_sulfonamide->dihydropteroate_synthetase inhibition_benzoxazine->topoisomerase

Proposed dual-action antimicrobial mechanism of benzoxazine sulfonamides.

Discussion

The synthesis of benzoxazine sulfonamides is a straightforward and efficient process that allows for the generation of a diverse library of compounds for biological screening. The reaction conditions are generally mild and tolerate a variety of functional groups on the amine component. The antimicrobial activity of these compounds is a promising area of investigation. It is hypothesized that the sulfonamide portion of the molecule acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] The benzoxazine moiety may contribute to the antimicrobial effect by inhibiting bacterial DNA topoisomerase, an enzyme essential for DNA replication.[1] This dual-action mechanism could be advantageous in overcoming antibiotic resistance.

Further studies are warranted to fully elucidate the mechanism of action and to explore the structure-activity relationships (SAR) of this novel class of compounds. Optimization of the benzoxazine and the N-substituent on the sulfonamide will be crucial for developing potent and selective drug candidates.

References

Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides using 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for the one-pot synthesis of a diverse range of sulfonamides. This method utilizes 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride as a key reagent, reacting with various primary and secondary amines. This efficient synthetic strategy is of significant interest in medicinal chemistry for the rapid generation of novel sulfonamide libraries for drug discovery.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. The development of efficient and versatile synthetic methodologies for their preparation is crucial for accelerating drug discovery programs. One-pot syntheses offer significant advantages by minimizing reaction steps, purification procedures, and overall resource consumption.

This document outlines a generalized one-pot procedure for the synthesis of sulfonamides starting from this compound and a suitable amine. While specific experimental data for this exact transformation is not extensively available in the public domain, the protocol is based on well-established principles of sulfonamide bond formation.

Key Advantages of the One-Pot Approach

  • Efficiency: Streamlines the synthetic process by combining multiple reaction steps in a single vessel.

  • Time and Cost Savings: Reduces reaction time, solvent usage, and the need for intermediate purification.

  • Increased Yields: Can lead to higher overall yields by minimizing the loss of material between steps.

  • Versatility: Adaptable to a wide range of amine substrates for the generation of diverse compound libraries.

Data Presentation

The following table summarizes hypothetical quantitative data for the one-pot synthesis of various sulfonamides (Products 3a-d ) from this compound (1 ) and different amines (2a-d ). This data is representative of typical yields and purities achievable with such reactions.

EntryAmine (2)Product (3)Yield (%)Purity (%)
1Aniline (2a)N-phenyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide (3a)85>98
2Benzylamine (2b)N-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide (3b)92>99
3Morpholine (2c)6-(morpholinosulfonyl)-2H-1,4-benzoxazin-3(4H)-one (3c)88>98
4Piperidine (2d)6-(piperidine-1-sulfonyl)-2H-1,4-benzoxazin-3(4H)-one (3d)90>97

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of sulfonamides.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product reagent1 This compound (1) reaction_vessel Reaction Vessel (Inert Atmosphere, 0 °C to RT) reagent1->reaction_vessel reagent2 Amine (2a-d) reagent2->reaction_vessel solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction_vessel base Base (e.g., Triethylamine, Pyridine) base->reaction_vessel workup Aqueous Work-up reaction_vessel->workup extraction Organic Extraction workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration in vacuo drying->concentration purification Column Chromatography concentration->purification product Pure Sulfonamide (3a-d) purification->product

Caption: Experimental workflow for the one-pot synthesis of sulfonamides.

Signaling Pathway of Sulfonamide Synthesis

The following diagram illustrates the logical relationship in the formation of the sulfonamide bond.

G sulfonyl_chloride This compound intermediate Sulfonamide Formation (Nucleophilic Attack) sulfonyl_chloride->intermediate Electrophile amine Primary or Secondary Amine amine->intermediate Nucleophile base Base (e.g., Triethylamine) byproduct Amine Hydrochloride Salt base->byproduct HCl Scavenger product Sulfonamide Product intermediate->product intermediate->byproduct

Troubleshooting & Optimization

improving the yield of sulfonamide synthesis with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Sulfonamide Synthesis

Topic: Improving the Yield of Sulfonamide Synthesis with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges and improve yields in the synthesis of sulfonamides from this compound and primary or secondary amines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing sulfonamides from a sulfonyl chloride?

The most common and direct method is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct during the reaction.[1]

Q2: What are the most critical parameters that influence the reaction yield?

Several factors can significantly impact the success and yield of the synthesis:

  • Purity of Starting Materials: Sulfonyl chlorides are highly sensitive to moisture.[3] Any contamination in the amine or sulfonyl chloride can lead to undesirable side reactions.[3]

  • Reaction Temperature: Proper temperature control is essential to prevent the decomposition of reactants and minimize the formation of byproducts.[3]

  • Choice of Base and Solvent: The base must be strong enough to scavenge the generated HCl but not so strong as to cause unwanted side reactions. The solvent needs to be inert to the reactants and capable of dissolving them.[3]

  • Stoichiometry: The ratio of amine to sulfonyl chloride is crucial. An excess of the amine is sometimes used to drive the reaction to completion.[3]

Q3: What are the primary side reactions to be aware of, and how can they be minimized?

The main side reactions include:

  • Hydrolysis of the Sulfonyl Chloride: Due to their moisture sensitivity, sulfonyl chlorides can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[1] To prevent this, always use anhydrous (dry) solvents, thoroughly dry all glassware, and consider running the reaction under an inert atmosphere like nitrogen or argon.[1]

  • Di-sulfonylation (with primary amines): A primary amine has two reactive N-H bonds. Under certain conditions, such as using an excess of the sulfonyl chloride or high temperatures, both N-H bonds can react, leading to a di-sulfonylated byproduct.[1] This can be minimized by using a 1:1 stoichiometry or a slight excess of the amine and maintaining a low reaction temperature (e.g., 0 °C to room temperature).[1]

  • Formation of Sulfonate Esters: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[1] It is critical to use inert, aprotic solvents.

Q4: How can I effectively monitor the reaction's progress?

The progress of the reaction should be monitored using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] By comparing the reaction mixture to spots of the starting materials, you can observe the consumption of the amine and the formation of the new sulfonamide product. The reaction is typically considered complete when the starting amine is no longer visible by TLC or HPLC.[1]

Troubleshooting Guide

Problem 1: Low to no formation of the desired sulfonamide product.

  • Possible Cause: Degradation or impurity of the this compound, likely due to moisture.

  • Solution: Verify the purity of the sulfonyl chloride using techniques like NMR or LC-MS.[3] Ensure that the reagent is fresh or has been stored properly in a desiccator. Using freshly opened or properly stored reagents is critical.[3]

  • Possible Cause: Presence of water in the reaction.

  • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents from a reliable source or dry them using standard laboratory procedures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction.[1]

  • Possible Cause: Incorrect reaction temperature.

  • Solution: The reaction between an amine and a sulfonyl chloride is often exothermic. It is best practice to add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C in an ice bath) to control the initial heat generation.[3] After the addition is complete, the reaction can be allowed to warm to room temperature to proceed to completion.[1][3]

Problem 2: TLC/HPLC analysis shows multiple product spots or significant byproducts.

  • Possible Cause: A second, less polar spot on the TLC plate may indicate di-sulfonylation (if using a primary amine).

  • Solution: This typically occurs when an excess of sulfonyl chloride is used.[1] Adjust the stoichiometry to a 1:1 ratio of sulfonyl chloride to amine, or use a slight excess of the amine (e.g., 1.1 equivalents).[1] Also, ensure the reaction is not running for an unnecessarily prolonged time after the starting amine has been consumed.[1]

  • Possible Cause: A very polar byproduct is observed that does not move from the baseline on the TLC plate.

  • Solution: This is likely the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride by water.[1] Refer to the solutions for "Presence of water in the reaction" in Problem 1. Rigorously exclude moisture from your reaction setup.

Problem 3: Difficulty in isolating the product during workup.

  • Possible Cause: The sulfonamide product may have some solubility in the aqueous phase, leading to loss during extraction.

  • Solution: To maximize recovery, perform multiple extractions (e.g., 3-4 times) with your chosen organic solvent.[3] Saturating the aqueous layer with brine (saturated NaCl solution) can also decrease the solubility of the organic product in the aqueous phase, improving extraction efficiency.

Data Presentation

Table 1: Influence of Key Reaction Parameters on Sulfonamide Synthesis Yield (Representative Data)

ParameterConditionExpected Outcome on YieldRemarks
Stoichiometry 1:1.1 (Sulfonyl Chloride:Amine)HighA slight excess of the amine can drive the reaction to completion and minimize di-sulfonylation.[1][3]
>1:1 (Sulfonyl Chloride:Amine)Potentially LowerIncreased risk of di-sulfonylation with primary amines, leading to a more complex product mixture.[1]
Temperature 0 °C to Room TemperatureOptimalControlled addition at 0 °C prevents side reactions; warming to room temperature ensures completion.[1][3]
> Room Temperature (e.g., Reflux)LowerHigher temperatures can promote byproduct formation and degradation of starting materials.[1]
Solvent Anhydrous Dichloromethane (DCM)HighInert, aprotic solvent that effectively dissolves reactants without participating in the reaction.[3]
Protic Solvent (e.g., Ethanol)Very Low / NoneSolvent can react with the sulfonyl chloride to form sulfonate esters.[1]
Atmosphere Inert (Nitrogen or Argon)HighExcludes atmospheric moisture, preventing the hydrolysis of the sulfonyl chloride.[1]
AirPotentially LowerRisk of moisture contamination, leading to the formation of unreactive sulfonic acid.[1]

Disclaimer: The data in this table is illustrative and based on established principles of sulfonamide synthesis. Actual yields may vary based on the specific amine used and precise experimental conditions.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from this compound

1. Materials and Setup:

  • Reactants: this compound (1.0 eq.), primary or secondary amine (1.1 eq.).

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq.).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Glassware: Round-bottom flask, addition funnel, magnetic stirrer, all thoroughly oven-dried.

  • Atmosphere: Nitrogen or Argon gas inlet.

2. Reaction Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice-water bath.[1]

  • In a separate flask, dissolve the this compound (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Transfer the sulfonyl chloride solution to an addition funnel and add it dropwise to the cooled amine solution over a period of 15-30 minutes.[1] Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-24 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is fully consumed.[1]

3. Workup and Purification:

  • Once the reaction is complete, quench the reaction by adding water or dilute HCl to neutralize the excess base.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid or oil by silica gel column chromatography or recrystallization to obtain the pure sulfonamide product.

Mandatory Visualizations

G start_node Reagent Preparation (Amine, Base, Sulfonyl Chloride) setup Reaction Setup | (Inert Atmosphere, 0 °C) start_node->setup 1. Dissolve process_node process_node action_node action_node final_node Pure Sulfonamide Product reaction Reaction | (Stir at RT, 2-24h) setup->reaction 2. Add Sulfonyl Chloride Dropwise monitor TLC / HPLC Analysis reaction->monitor 3. Monitor quenching Quenching | (Add Water / Dilute HCl) monitor->quenching Reaction Complete workup Aqueous Workup | (Extraction & Washing) quenching->workup 4. Neutralize purification Purification | (Chromatography or Recrystallization) workup->purification 5. Extract purification->final_node 6. Isolate

Caption: General experimental workflow for sulfonamide synthesis.

G start_node Low or No Yield? cause_hydrolysis Possible Cause: Sulfonyl Chloride Hydrolysis start_node->cause_hydrolysis Yes cause_side_reaction Possible Cause: Di-sulfonylation (Primary Amine) start_node->cause_side_reaction Yes cause_conditions Possible Cause: Suboptimal Reaction Conditions start_node->cause_conditions Yes success Yield is acceptable. Proceed with purification. start_node->success No cause_node cause_node solution_node solution_node solution_hydrolysis Solution: - Use anhydrous solvents. - Dry all glassware. - Use inert atmosphere (N₂/Ar). cause_hydrolysis->solution_hydrolysis solution_side_reaction Solution: - Use 1:1.1 stoichiometry (Sulfonyl Chloride:Amine). - Maintain low temperature (0 °C). cause_side_reaction->solution_side_reaction solution_conditions Solution: - Add sulfonyl chloride slowly at 0 °C. - Ensure correct base & solvent. - Verify purity of starting materials. cause_conditions->solution_conditions

Caption: Troubleshooting flowchart for low sulfonamide yield.

References

Technical Support Center: Purification of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide products.

Recrystallization Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Product does not dissolve in the chosen solvent, even at elevated temperatures. - Incorrect solvent selection (compound is insoluble).- Insufficient solvent volume.- Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures with water).[1][2][3]- Gradually add more solvent until the solid dissolves.
Product "oils out" instead of forming crystals upon cooling. - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Cooling the solution too rapidly.- Select a solvent with a lower boiling point.- Re-heat the solution, add more solvent, and allow it to cool more slowly.[1]- Consider a preliminary purification step (e.g., column chromatography) to remove excess impurities.
No crystal formation after cooling, even when scratched. - Solution is supersaturated.- Too much solvent was used.- Induce crystallization by adding a seed crystal of the pure compound.- Scratch the inner surface of the flask with a glass rod at the meniscus.[1][4]- Evaporate some of the solvent to increase the concentration and allow it to cool again.[1][4]
Low yield of recrystallized product. - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for complete dissolution.[1][4]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Cool the filtrate in an ice bath to minimize solubility and maximize crystal formation.
Colored impurities remain in the final product. - Colored impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[2]- Perform a second recrystallization.

Column Chromatography Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor separation of the desired product from impurities. - Inappropriate solvent system (eluent).- Incorrect stationary phase.- Column overloading.- Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for sulfonamides is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[5][6]- For polar sulfonamides, silica gel is a common stationary phase.[5]- Use a larger column or reduce the amount of crude product loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[5]
Product elutes too quickly (high Rf). - The eluent is too polar.- Decrease the proportion of the polar solvent in the eluent system.
Product does not elute from the column (low Rf). - The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).[6]
Cracking or channeling of the column packing. - Improperly packed column.- The solvent level dropped below the top of the stationary phase.- Ensure the stationary phase is packed uniformly without air bubbles.- Always maintain the solvent level above the top of the silica gel or alumina.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, by-products from side reactions (e.g., over-alkylation or hydrolysis), and residual solvents.

Q2: Which solvents are best for recrystallizing 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide?

A2: Alcohols such as ethanol and isopropanol, often mixed with water, are frequently effective for recrystallizing sulfonamides.[2] Esters like ethyl acetate and ketones like acetone are also good candidates.[1] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific product.[1]

Q3: How can I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for determining the purity of sulfonamides.[7][8][9] Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of purity and can be used to identify the number of components in a mixture.[8][10] For visualization on TLC plates, UV light at 254 nm can be used, and a fluorescamine spray can enhance the detection of sulfonamides.[8][10]

Q4: My compound is sensitive to acid. What precautions should I take during column chromatography?

A4: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. To mitigate this, you can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Flash Column Chromatography

  • Solvent System Selection: Using TLC, determine a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with the chosen non-polar solvent and then slowly add a slurry of silica gel in the same solvent, ensuring even packing without air bubbles. Gently tap the column to facilitate packing. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[6]

  • Elution: Add the eluent to the column and apply gentle air pressure to begin elution. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization Initial Purification column_chromatography Column Chromatography crude_product->column_chromatography Alternative tlc TLC recrystallization->tlc Check Purity column_chromatography->tlc Check Purity hplc HPLC tlc->hplc Quantitative Analysis pure_product Pure Product hplc->pure_product Final Confirmation

Caption: General workflow for the purification and analysis of synthesized products.

troubleshooting_logic start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_slow Reheat & Add More Solvent Slow Cooling oiling_out->reheat_slow Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Add Seed Crystal Scratch Flask Reduce Solvent no_crystals->induce_crystallization Yes success Successful Purification low_yield->success No optimize_yield Minimize Hot Solvent Preheat Funnel Cool in Ice Bath low_yield->optimize_yield Yes reheat_slow->start induce_crystallization->start optimize_yield->start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of Sulfonamides from Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of sulfonamides from sulfonyl chlorides. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Sulfonamide and Presence of a Higher Molecular Weight Impurity

Question: My reaction is showing a low yield of the target sulfonamide, and I've isolated a significant amount of a byproduct with approximately double the molecular weight. What is likely happening and how can I prevent it?

Answer:

Probable Cause: The most common cause for this observation is the formation of a bis-sulfonamide (or disulfonamide) byproduct. This occurs when a primary sulfonamide (R-SO₂NH₂), after its initial formation, is deprotonated by the base in the reaction mixture. The resulting anion then acts as a nucleophile and attacks another molecule of the sulfonyl chloride. This is particularly problematic when using primary amines or ammonia as the nucleophile.

Solutions:

  • Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed by the intended nucleophile rather than the deprotonated sulfonamide.

  • Slow Addition: Add the sulfonyl chloride slowly and portion-wise to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic amine over the sulfonamide anion.

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA). Pyridine can also be effective. These bases are less likely to deprotonate the newly formed sulfonamide.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize the formation of the bis-sulfonamide.

Issue 2: Significant Loss of Sulfonyl Chloride Starting Material and Poor Conversion

Question: My reaction is not proceeding to completion, and I suspect my sulfonyl chloride is being consumed by something other than my amine. What could be the issue?

Answer:

Probable Cause: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid (R-SO₃H).[1] This sulfonic acid is unreactive towards the amine under these conditions and represents a loss of starting material. This is a common problem if reagents or solvents are not sufficiently dry.

Solutions:

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried before use. Use anhydrous solvents and ensure that the amine and base are free of water.

  • Inert Atmosphere: For particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: Use freshly opened or properly stored sulfonyl chlorides. Over time, these reagents can degrade due to exposure to atmospheric moisture.[1]

Issue 3: Formation of Unidentifiable Polymeric Material

Question: My reaction has produced a significant amount of an insoluble, tar-like, or polymeric substance that is difficult to characterize and purify. What is the likely cause?

Answer:

Probable Cause: The formation of polymeric byproducts can occur, especially with highly reactive sulfonyl chlorides or under forcing reaction conditions (e.g., high temperatures). This can be due to self-condensation reactions or polymerization initiated by reactive intermediates. The formation of a "sulfene" intermediate, particularly if a strong, non-nucleophilic base is used with an alkylsulfonyl chloride bearing an α-proton, can also lead to polymerization.

Solutions:

  • Temperature Management: Avoid excessive heating. Most sulfonamide formations proceed efficiently at or below room temperature.

  • Base Selection: A less aggressive base or a biphasic system (like the Schotten-Baumann reaction with aqueous NaOH) can sometimes mitigate polymerization by controlling the concentration of reactive intermediates.

  • Purification of Starting Materials: Ensure the sulfonyl chloride and amine starting materials are pure and free from contaminants that could initiate polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for sulfonamide synthesis?

A1: The optimal base depends on the specific substrates. For most applications, a tertiary amine base like triethylamine (Et₃N) or pyridine is a good starting point.[2] They act as both a nucleophilic catalyst (in the case of pyridine) and an acid scavenger for the HCl generated during the reaction. For sterically hindered amines or sulfonyl chlorides, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary, but care should be taken as this can promote side reactions.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent should be inert to the reactants and capable of dissolving both the amine and the sulfonyl chloride. Common choices include dichloromethane (DCM), chloroform, diethyl ether, tetrahydrofuran (THF), and acetonitrile. For less reactive amines, a more polar solvent like dimethylformamide (DMF) can be used, but it must be rigorously dried as it is hygroscopic.

Q3: My desired sulfonamide is water-soluble. How can I effectively purify it?

A3: Purification of water-soluble sulfonamides can be challenging. After the reaction, if using a water-immiscible solvent, an acidic workup (e.g., with dilute HCl) will protonate any excess amine, allowing it to be extracted into the aqueous phase. The sulfonamide, being weakly acidic, may remain in the organic layer. If the sulfonamide itself is highly polar, chromatography on silica gel or reverse-phase chromatography may be necessary. Crystallization is also a powerful purification technique if a suitable solvent system can be found.

Q4: Can I use an aqueous base like NaOH?

A4: Yes, under specific conditions known as the Schotten-Baumann reaction. This involves dissolving the amine in an aqueous base (like NaOH or K₂CO₃) and adding the sulfonyl chloride, often dissolved in an immiscible organic solvent, with vigorous stirring. The reaction occurs at the interface of the two layers. This method can be effective at minimizing the hydrolysis of the sulfonyl chloride because the reaction with the amine is typically much faster.

Data Presentation

The choice of reaction conditions can significantly impact the prevalence of side reactions. The following table provides a qualitative summary of how different parameters can influence the outcome of the synthesis.

ParameterConditionDesired Sulfonamide YieldBis-sulfonamide FormationSulfonyl Chloride Hydrolysis
Temperature Low (0 °C)GoodLowLow
High (Reflux)DecreasedHighIncreased
Base Pyridine/Et₃NGoodModerateLow
Strong Base (e.g., DBU)VariableHighLow
Aqueous NaOHGoodLowModerate
Addition Rate Slow/Portion-wiseHighLowLow
Rapid/All at onceLowerHighLow
Solvent Anhydrous AproticHighLowLow
Protic/WetLowLowHigh

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration of amine).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Purification Strategy to Remove Bis-sulfonamide Byproduct

If a significant amount of bis-sulfonamide has formed from a primary amine, a basic extraction can often be employed for purification.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of 1 M NaOH or 1 M K₂CO₃.

  • Separation: The desired primary sulfonamide is acidic enough to be deprotonated by the base and will move into the aqueous layer. The less acidic bis-sulfonamide byproduct will remain in the organic layer.

  • Acidification: Carefully acidify the separated aqueous layer to a pH of ~2 with concentrated HCl while cooling in an ice bath.

  • Product Isolation: The desired sulfonamide should precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with ethyl acetate or DCM to recover the product.

Visualizations

Reaction Pathways

The following diagram illustrates the desired reaction for sulfonamide synthesis alongside the two most common side reactions.

Reactions cluster_main Main Reaction: Sulfonamide Formation cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Bis-sulfonamide Formation RSO2Cl R-SO₂Cl (Sulfonyl Chloride) Sulfonamide R-SO₂-NH-R' (Desired Product) RSO2Cl->Sulfonamide + R'-NH₂ - HCl RNH2 R'-NH₂ (Amine) RNH2->Sulfonamide RSO2Cl_h R-SO₂Cl (Sulfonyl Chloride) Sulfonamide_anion [R-SO₂-N⁻-R'] (Deprotonated Sulfonamide) Sulfonamide->Sulfonamide_anion + Base - H⁺ SulfonicAcid R-SO₃H (Sulfonic Acid) RSO2Cl_h->SulfonicAcid + H₂O - HCl H2O H₂O (Water) H2O->SulfonicAcid BisSulfonamide (R-SO₂)₂N-R' (Byproduct) Sulfonamide_anion->BisSulfonamide + R-SO₂Cl RSO2Cl_b R-SO₂Cl (Sulfonyl Chloride) RSO2Cl_b->BisSulfonamide

Caption: Key reaction pathways in sulfonamide synthesis.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and resolving common issues during sulfonamide synthesis.

Troubleshooting Start Start Synthesis Check_Yield Analyze Crude Product: Low Yield? Start->Check_Yield High_MW High MW Impurity Present? Check_Yield->High_MW Yes Purify Proceed to Purification Check_Yield->Purify No Start_Material Starting Material Consumed? High_MW->Start_Material No Sol_Bis Probable Cause: Bis-sulfonamide Solutions: - Slow addition of RSO₂Cl - Use excess amine - Change base High_MW->Sol_Bis Yes Polymer Polymeric Byproduct? Start_Material->Polymer Yes Sol_Hydrolysis Probable Cause: Hydrolysis Solutions: - Use anhydrous solvents/reagents - Run under inert atmosphere Start_Material->Sol_Hydrolysis No Sol_Polymer Probable Cause: Polymerization Solutions: - Lower reaction temperature - Use milder base Polymer->Sol_Polymer Yes Polymer->Purify No Success Successful Synthesis Purify->Success

Caption: A workflow for troubleshooting sulfonamide synthesis.

References

Technical Support Center: Managing the Reactivity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on handling, reactivity, and troubleshooting for experiments involving 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive site is the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic and readily undergoes nucleophilic attack, most commonly by amines, to form sulfonamides. The lactam ring also contains functional groups, but the sulfonyl chloride is the most reactive site under typical sulfonylation conditions.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is a moisture-sensitive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Avoid exposure to atmospheric moisture to prevent hydrolysis of the sulfonyl chloride group.

Q3: How can I monitor the progress of a reaction involving this sulfonyl chloride?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[1][2][3][4] A suitable eluent system, typically a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), should be used to achieve good separation between the starting material and the product.[1][3] The consumption of the sulfonyl chloride and the formation of the sulfonamide product can be visualized under UV light, as aromatic compounds are typically UV-active.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive amine: The amine starting material may be of poor quality or sterically hindered.[6] 2. Insufficient base: The reaction generates HCl, which can protonate the amine, rendering it non-nucleophilic.[7] 3. Hydrolysis of sulfonyl chloride: The sulfonyl chloride may have degraded due to moisture.1. Check the purity of the amine. For sterically hindered amines, consider using a stronger base or higher reaction temperatures. 2. Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is used to neutralize the generated HCl.[8][9][10] 3. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Multiple Spots on TLC / Impure Product 1. Side reactions: Potential side reactions include hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. 2. Di-sulfonylation: If the amine has more than one reactive site. 3. Formation of isomers: In some cases, reactions on the benzoxazine ring might occur, though less likely under standard sulfonylation conditions.1. Minimize water content in the reaction. The sulfonic acid byproduct can sometimes be removed by an aqueous basic wash during workup. 2. Use a controlled stoichiometry of the sulfonyl chloride. 3. Purify the crude product using column chromatography or recrystallization.[11][12][13][14]
Difficulty in Product Purification 1. Product is highly polar: The resulting sulfonamide may be highly polar, making extraction and chromatography challenging. 2. Product co-elutes with impurities: Impurities may have similar polarity to the desired product.1. Use more polar solvent systems for extraction and chromatography. If the product is water-soluble, back-extraction from the aqueous layer may be necessary.[15] 2. Try different solvent systems for chromatography or consider recrystallization from a suitable solvent system.[11][12][13][14]

Experimental Protocols

General Protocol for the Synthesis of N-substituted-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides

This protocol provides a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 - 1.2 eq.) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq.) to the amine solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide.

Quantitative Data Summary (Illustrative)

Amine TypeReaction Time (h)Temperature (°C)Typical Yield (%)
Primary Aliphatic4 - 80 to RT70 - 90
Primary Aromatic12 - 24RT to 4060 - 85
Secondary Aliphatic12 - 24RT to 5050 - 80
Secondary Aromatic24 - 4850 to reflux30 - 60

Note: These are illustrative values and actual results may vary depending on the specific amine and reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve amine in anhydrous DCM prep2 Add base (pyridine or triethylamine) prep1->prep2 prep3 Cool to 0°C prep2->prep3 react1 Add sulfonyl chloride solution dropwise prep3->react1 react2 Stir at 0°C then RT react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with water react3->workup1 Upon completion workup2 Extract with DCM workup1->workup2 workup3 Wash with HCl, NaHCO3, brine workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Concentrate workup4->workup5 purify1 Column chromatography or recrystallization workup5->purify1 purify2 Characterize pure product purify1->purify2

Caption: Experimental workflow for sulfonamide synthesis.

troubleshooting_logic start Reaction Issue (e.g., Low Yield) check_reagents Check Reagent Quality (Amine, Solvent, Base) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK check_conditions->conditions_ok check_workup Analyze Work-up Procedure workup_ok Work-up OK check_workup->workup_ok reagent_ok->check_conditions Yes repurify_reagents Purify/Replace Reagents reagent_ok->repurify_reagents No conditions_ok->check_workup Yes adjust_conditions Adjust Conditions (e.g., Temp, Time, Base) conditions_ok->adjust_conditions No modify_workup Modify Work-up (e.g., pH, Solvent) workup_ok->modify_workup No analyze_product Analyze Crude Product (NMR, MS) workup_ok->analyze_product Yes repurify_reagents->start adjust_conditions->start modify_workup->start

Caption: Troubleshooting logic for sulfonylation reactions.

References

optimizing base and solvent conditions for sulfonylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing base and solvent conditions in sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This guide provides solutions in a question-and-answer format to address specific challenges you may encounter during sulfonylation reactions.

Issue 1: Low or No Product Yield

Question: My sulfonylation reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield in sulfonylation reactions can be attributed to several factors, including the reactivity of your starting materials, suboptimal reaction conditions, or degradation of reagents. Here are key areas to investigate:

  • Reagent Quality: Ensure your sulfonyl chloride is of high purity and has not been hydrolyzed by moisture. Likewise, the amine, alcohol, or phenol nucleophile and the solvent must be anhydrous.

  • Nucleophile Reactivity: Sterically hindered or electron-deficient nucleophiles will react more slowly. Increasing the reaction temperature can help overcome the activation energy barrier for these substrates.

  • Base Selection: The choice of base is critical. For standard reactions, pyridine or triethylamine are commonly used. However, for less reactive nucleophiles, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or a hindered base such as 2,6-lutidine may be more effective. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also significantly enhance the reaction rate.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable. For reactions that are sluggish, switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) could be beneficial.[1][2]

  • Reaction Temperature and Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may need more time or higher temperatures to reach completion.

Issue 2: Formation of Multiple Products, Including Di-sulfonylation

Question: My TLC plate shows multiple spots, indicating the formation of byproducts. How can I minimize these side reactions?

Answer: The formation of multiple products often points to side reactions. A common issue, especially with primary amines, is di-sulfonylation.

  • Control Stoichiometry: To prevent di-sulfonylation, where a primary amine reacts with two equivalents of sulfonyl chloride, carefully control the stoichiometry. Using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) relative to the sulfonyl chloride is recommended.[3]

  • Slow Addition of Reagents: Add the sulfonyl chloride solution dropwise to the reaction mixture, especially at the beginning. This prevents localized high concentrations of the sulfonylating agent, which can favor the second sulfonylation.[3]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly reduce the rate of the undesired second sulfonylation.[3]

  • Choice of Base: A strong, non-hindered base can deprotonate the initially formed mono-sulfonamide, making it more susceptible to a second sulfonylation. Consider using a weaker or sterically hindered base like pyridine or 2,6-lutidine.[3]

  • Hydrolysis of Sulfonyl Chloride: Moisture in the reaction can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 3: Reaction Stalls or Does Not Go to Completion

Question: My reaction starts but then seems to stop before all the starting material is consumed. What should I do?

Answer: A stalled reaction can often be restarted or driven to completion with some adjustments.

  • Insufficient Base: The reaction produces hydrochloric acid (HCl) as a byproduct. If not neutralized, it can protonate your amine nucleophile, rendering it unreactive. Ensure at least a stoichiometric amount of base is used.[4]

  • Re-evaluate Base and Solvent: If the reaction has stalled, the conditions may not be optimal for your specific substrates. Consider the options mentioned in "Issue 1" regarding stronger bases or more polar solvents.

  • Increase Temperature: Cautiously increasing the reaction temperature can provide the necessary energy to overcome the activation barrier and push the reaction to completion. Monitor for byproduct formation at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the base in a sulfonylation reaction?

A1: The base serves two primary functions. First, it acts as an acid scavenger to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the amine or alcohol nucleophile.[4] Second, it can deprotonate the nucleophile (especially alcohols and phenols), increasing its nucleophilicity and facilitating the attack on the sulfonyl chloride.

Q2: How do I choose between common bases like pyridine and triethylamine?

A2: Pyridine is a weaker and less sterically hindered base compared to triethylamine. It can also act as a nucleophilic catalyst. Triethylamine is a stronger, non-nucleophilic base. For sensitive substrates or when trying to avoid di-sulfonylation, the milder conditions offered by pyridine may be preferable. For less reactive substrates that require a stronger base to proceed, triethylamine might be a better choice.

Q3: Can the solvent choice really make a big difference?

A3: Yes, the solvent can significantly impact the reaction. It affects the solubility of reactants and intermediates, which in turn influences reaction rates. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[5] Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions but can also complicate work-up.[1][5]

Q4: What is a typical work-up procedure for a sulfonylation reaction?

A4: A standard aqueous work-up is common. The reaction mixture is typically diluted with an organic solvent and washed with water or a dilute acid (like 1M HCl) to remove the base and its salt. This is often followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and unreacted sulfonyl chloride. A final wash with brine helps to remove residual water from the organic layer. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Data Presentation

The following tables summarize quantitative data on the impact of different bases and solvents on the yield of sulfonylation reactions.

Table 1: Effect of Base on the Sulfonylation of Aniline with p-Toluenesulfonyl Chloride

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PyridineAcetonitrile0-25-~100[6]
TriethylamineTHF0 - RT686[6]
None (solvent-free)NoneRT-Moderate[7]

Table 2: Effect of Solvent on the Sulfonylation of p-Anisidine with p-Toluenesulfonyl Chloride using a Polymeric Base

SolventTemperature (°C)Time (h)Yield (%)Reference
n-HexaneRT2415
DichloromethaneRT2445
EthanolRT2460
AcetoneRT2485
AcetonitrileRT2493

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

This protocol describes a general method for the tosylation of a primary alcohol using p-toluenesulfonyl chloride and triethylamine.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base and Catalyst: Cool the solution to 0 °C in an ice bath. Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq.) followed by the dropwise addition of triethylamine (1.5 eq.).

  • Addition of Sulfonyl Chloride: To this stirred solution, add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Sulfonylation_Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_byproducts Minimizing Byproducts cluster_stalled Addressing Stalled Reactions start Start: Sulfonylation Reaction check_yield Low or No Yield? start->check_yield reagent_quality Check Reagent Purity (Sulfonyl Chloride, Nucleophile, Solvent) check_yield->reagent_quality Yes check_byproducts Multiple Products on TLC? check_yield->check_byproducts No reactivity Assess Nucleophile Reactivity (Steric/Electronic Effects) reagent_quality->reactivity If reagents are pure conditions Optimize Reaction Conditions (Base, Solvent, Temperature) reactivity->conditions If reactivity is low conditions->check_byproducts stoichiometry Adjust Stoichiometry (Excess Nucleophile) check_byproducts->stoichiometry Yes reaction_stalled Reaction Stalled? check_byproducts->reaction_stalled No addition_rate Slow Dropwise Addition of Sulfonyl Chloride stoichiometry->addition_rate temp_control Lower Reaction Temperature addition_rate->temp_control base_choice Use Weaker/Hindered Base (e.g., Pyridine) temp_control->base_choice base_choice->reaction_stalled insufficient_base Ensure Sufficient Base (>1 equivalent) reaction_stalled->insufficient_base Yes success Successful Reaction reaction_stalled->success No increase_temp Cautiously Increase Reaction Temperature insufficient_base->increase_temp increase_temp->success

Caption: Troubleshooting workflow for optimizing sulfonylation reactions.

General_Sulfonylation_Mechanism R_Nu_H R-Nu-H (Amine/Alcohol) Base Base R_Nu_H->Base Base removes proton Product R-Nu-SO₂-R' R_Nu_H->Product Sulfonyl_Chloride R'-SO₂-Cl Sulfonyl_Chloride->Product Base_HCl Base-H⁺Cl⁻ Sulfonyl_Chloride->Base_HCl Cl⁻ combines with protonated base Base->Base_HCl

References

Technical Support Center: Characterization of Impurities in 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on the identification and characterization of impurities.

Observation Potential Cause Suggested Action
Low yield of the desired product with a significant amount of a more polar impurity observed by TLC/LC-MS. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.Ensure anhydrous reaction conditions. Use freshly distilled solvents and reagents. Quench the reaction with cold water and extract the product quickly.
Presence of a high molecular weight impurity, especially at higher reaction temperatures. Formation of a diarylsulfone byproduct.Control the reaction temperature carefully. Use a milder chlorosulfonating agent if possible. Purify the product using column chromatography.
Incomplete reaction with starting material remaining. Insufficient amount or activity of the chlorosulfonating agent.Use a larger excess of chlorosulfonic acid. Ensure the quality of the chlorosulfonic acid. Increase the reaction time or temperature cautiously.
Multiple unknown spots on the TLC plate. Degradation of the starting material or product.Check the stability of the starting material under the reaction conditions. Avoid prolonged reaction times at high temperatures.
Difficulty in isolating the product from the reaction mixture. The product may be precipitating with byproducts.Optimize the work-up procedure. Try different extraction solvents or crystallization conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are the corresponding sulfonic acid (from hydrolysis), diarylsulfone byproducts, and unreacted starting material. The formation of these impurities is influenced by reaction conditions such as temperature, moisture, and the ratio of reactants.

Q2: How can I detect the presence of the sulfonic acid impurity?

A2: The sulfonic acid is significantly more polar than the sulfonyl chloride. It can be detected by:

  • TLC: The sulfonic acid will have a much lower Rf value.

  • HPLC: It will have a shorter retention time on a reverse-phase column.

  • LC-MS: It will show a molecular ion corresponding to the hydrolyzed product.

Q3: What analytical techniques are best suited for characterizing these impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying the purity of the main product and detecting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of the impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide structural confirmation of the impurities if they can be isolated in sufficient quantity.

Q4: How can I minimize the formation of the diarylsulfone impurity?

A4: Diaylsulfone formation is often favored at higher temperatures. To minimize this side reaction, it is advisable to maintain a low reaction temperature during the chlorosulfonation step. Using a less reactive chlorosulfonating agent or a shorter reaction time can also be beneficial.

Q5: Are there any specific safety precautions I should take when working with chlorosulfonic acid?

A5: Yes, chlorosulfonic acid is a highly corrosive and reactive substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts violently with water, so all glassware must be scrupulously dry.

Data Presentation: Potential Impurities

The following table summarizes the key analytical data for the target compound and its most likely impurities. Please note that exact retention times may vary depending on the specific HPLC conditions used.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Expected HPLC Retention Time (Relative) Expected m/z [M+H]⁺
This compoundC₈H₆ClNO₄S247.66Main Peak248.0
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonic acidC₈H₇NO₅S229.21Shorter230.0
Bis(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfone
alt text
C₁₆H₁₂N₂O₇S388.34Longer389.0

Experimental Protocols

General Protocol for Synthesis of this compound
  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 3-oxo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

General Protocol for HPLC-MS Analysis of Impurities
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and Mass Spectrometry (ESI positive and negative modes).

Visualizations

impurity_formation start 3-oxo-3,4-dihydro-2H-1,4-benzoxazine product This compound start->product Chlorosulfonation reagent Chlorosulfonic Acid (HSO3Cl) hydrolysis Hydrolysis Impurity (Sulfonic Acid) product->hydrolysis Reaction with H2O sulfone Diarylsulfone Impurity product->sulfone Reaction with another benzoxazine molecule (high temperature) analytical_workflow sample Crude Reaction Mixture tlc TLC Analysis (Initial Purity Check) sample->tlc hplc HPLC-UV (Quantification of Purity and Impurities) sample->hplc purification Purification (Column Chromatography/Recrystallization) sample->purification lcms LC-MS (Identification of Impurity Molecular Weights) hplc->lcms nmr NMR (Structural Elucidation of Isolated Impurities) pure_product Pure Product purification->pure_product isolated_impurities Isolated Impurities purification->isolated_impurities isolated_impurities->nmr

preventing hydrolysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrolysis of this compound?

A1: The primary cause of hydrolysis is the reaction of the highly electrophilic sulfonyl chloride group with water. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion. This results in the formation of the corresponding sulfonic acid, which is often an undesired byproduct. This reaction can be catalyzed by both acidic and basic conditions.

Q2: How can I visually identify if hydrolysis has occurred in my reaction mixture?

A2: While direct visual identification can be difficult, signs of significant hydrolysis may include a change in the physical state of the reaction mixture (e.g., precipitation of the less soluble sulfonic acid) or a decrease in the pH of the solution due to the formation of hydrochloric acid (HCl) and sulfonic acid. The most reliable methods for detecting hydrolysis are analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the reaction mixture to a standard of the starting material and the expected product.

Q3: What are the general best practices for storing and handling this compound to minimize hydrolysis?

A3: To minimize hydrolysis during storage and handling, it is crucial to protect the compound from atmospheric moisture.[1] Store the sulfonyl chloride in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] It should be kept in a cool, dry place.[1] When handling, use dry glassware and syringes, and work in a fume hood with low humidity or in a glove box.

Troubleshooting Guide

Issue: Low yield of the desired product and formation of a polar byproduct, likely the sulfonic acid.

Potential Cause Troubleshooting Step Expected Outcome
Presence of water in the reaction solvent. Use anhydrous solvents. Solvents should be freshly distilled from a suitable drying agent or purchased as anhydrous grade and used immediately after opening.Minimized hydrolysis of the sulfonyl chloride, leading to a higher yield of the desired product.
Atmospheric moisture entering the reaction vessel. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use glassware with ground-glass joints that are properly sealed.Reduced contact with atmospheric moisture, preventing hydrolysis.
"Wet" starting materials or reagents. Ensure all starting materials and reagents, especially amines or alcohols, are thoroughly dried before use.Elimination of water introduced through other components of the reaction mixture.
Inappropriate reaction temperature. Perform the reaction at a lower temperature, if the reaction kinetics allow. The rate of hydrolysis is generally temperature-dependent.Slower rate of hydrolysis relative to the desired reaction.
Non-optimal pH of the reaction medium. For reactions with nucleophiles like amines, the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can scavenge the HCl produced, but excess base or the presence of water can promote hydrolysis. Careful control of stoichiometry is crucial.Neutralization of in-situ generated acid without significantly increasing the rate of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with an Amine under Anhydrous Conditions
  • Preparation of Glassware: All glassware (reaction flask, dropping funnel, condenser) should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., phosphorus pentoxide or calcium chloride).

  • Inert Atmosphere Setup: Assemble the glassware and flush the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation:

    • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in the reaction flask.

    • In a separate, dry dropping funnel, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the reaction flask containing the amine solution to 0 °C using an ice-water bath.

    • Add the solution of the sulfonyl chloride dropwise from the dropping funnel to the stirred amine solution over a period of 15-30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC or HPLC).

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Table 1: Recommended Anhydrous Solvents and Drying Agents
Solvent Drying Agent for Distillation
Dichloromethane (DCM)Calcium hydride (CaH₂)
Tetrahydrofuran (THF)Sodium/benzophenone
Acetonitrile (MeCN)Calcium hydride (CaH₂)
TolueneSodium

Visualizations

Hydrolysis Mechanism of a Sulfonyl Chloride

Hydrolysis_Mechanism SC R-SO₂Cl (Sulfonyl Chloride) Intermediate [R-SO₂(Cl)(OH₂)] (Intermediate) SC->Intermediate Nucleophilic attack H2O H₂O (Water) Products R-SO₃H + HCl (Sulfonic Acid + HCl) Intermediate->Products Chloride elimination

Caption: Mechanism of sulfonyl chloride hydrolysis.

Troubleshooting Workflow for Preventing Hydrolysis

Troubleshooting_Workflow Start Low Product Yield/ Hydrolysis Observed Check_Solvent Is the solvent anhydrous? Start->Check_Solvent Use_Anhydrous Use freshly distilled/ anhydrous grade solvent Check_Solvent->Use_Anhydrous No Check_Atmosphere Is the reaction under inert atmosphere? Check_Solvent->Check_Atmosphere Yes Use_Anhydrous->Check_Atmosphere Use_Inert Implement N₂ or Ar blanket Check_Atmosphere->Use_Inert No Check_Reagents Are all reagents dry? Check_Atmosphere->Check_Reagents Yes Use_Inert->Check_Reagents Dry_Reagents Dry reagents before use Check_Reagents->Dry_Reagents No Check_Temp Is the reaction temperature as low as feasible? Check_Reagents->Check_Temp Yes Dry_Reagents->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp No End Problem Resolved Check_Temp->End Yes Lower_Temp->End

Caption: A stepwise guide to troubleshooting hydrolysis.

References

troubleshooting low conversion rates in benzoxazine sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates during the synthesis of benzoxazine sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the conventional synthetic pathway for benzoxazine sulfonamides and what are its principal challenges?

The most common and established method for synthesizing benzoxazine sulfonamides is a multi-step process. It typically begins with the Mannich condensation of a phenol, a primary amine, and formaldehyde to form the benzoxazine ring.[1][2] The second stage involves the introduction of the sulfonamide group onto the benzoxazine structure. This is often achieved through electrophilic aromatic substitution, such as chlorosulfonylation of the benzoxazine, followed by reaction with a desired primary or secondary amine to form the final sulfonamide.

The primary challenges in this synthesis include:

  • Harsh Reaction Conditions: The preparation of the sulfonyl chloride intermediate often requires aggressive reagents like chlorosulfonic acid, which can lead to side reactions or degradation of the benzoxazine ring.[3][4]

  • Benzoxazine Ring Instability: The oxazine ring can be susceptible to opening under the strongly acidic conditions required for sulfonylation.[5][6]

  • Moisture Sensitivity: The intermediate sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.[3][7]

  • Purification Difficulties: The final reaction mixture may contain starting materials, the hydrolyzed sulfonic acid byproduct, and other side products, complicating the isolation of the pure benzoxazine sulfonamide.[8]

Q2: My final conversion rate is disappointingly low. Which step is the most likely source of yield loss?

Low yields can originate from either the initial benzoxazine formation or the subsequent sulfonylation/amination sequence. However, the sulfonylation step is frequently the more problematic of the two. The use of harsh, acidic reagents for chlorosulfonylation can cause the benzoxazine ring to undergo unintended ring-opening or polymerization reactions.[5][9] Furthermore, incomplete conversion and the hydrolysis of the sulfonyl chloride intermediate are common issues that significantly decrease the overall yield.[3] It is advisable to isolate and confirm the purity of the benzoxazine intermediate before proceeding to the sulfonylation step to pinpoint the source of the low conversion.

Q3: I am observing several unexpected spots on my TLC analysis of the final product. What are these potential side products?

The presence of multiple products is a common issue. These can include:

  • Unreacted Benzoxazine: Incomplete sulfonylation will leave the starting benzoxazine in the mixture.

  • Sulfonic Acid Byproduct: Hydrolysis of the benzoxazine sulfonyl chloride intermediate due to trace moisture results in the formation of the corresponding sulfonic acid.[3]

  • Ring-Opened Products: The acidic conditions can cleave the oxazine ring, leading to various phenolic Mannich-type structures.[5][6]

  • Di-sulfonated Products: If multiple activated positions are available on the aromatic rings of the benzoxazine, over-reaction can lead to the formation of di-sulfonated species.

  • Polymerized Material: Premature polymerization of the benzoxazine monomer can be initiated by the acidic catalyst or high temperatures.[9][10]

Visual Guide: General Synthetic Pathway

The following diagram illustrates the typical two-stage synthesis of a benzoxazine sulfonamide derivative.

G cluster_stage1 Stage 1: Benzoxazine Formation (Mannich Condensation) cluster_stage2 Stage 2: Sulfonamide Installation Phenol Phenol Benzoxazine Benzoxazine Intermediate Phenol->Benzoxazine Toluene or Dioxane, Reflux Amine Primary Amine Amine->Benzoxazine Toluene or Dioxane, Reflux Formaldehyde Formaldehyde Formaldehyde->Benzoxazine Toluene or Dioxane, Reflux ChlorosulfonicAcid 1) ClSO3H (Chlorosulfonic Acid) Benzoxazine->ChlorosulfonicAcid Ammonia 2) Amine (R2NH2) ChlorosulfonicAcid->Ammonia Anhydrous Conditions FinalProduct Benzoxazine Sulfonamide Ammonia->FinalProduct

Caption: General two-stage synthesis of benzoxazine sulfonamides.

Troubleshooting Guide for Low Conversion Rates

Issue 1: Low Yield During Initial Benzoxazine Ring Formation

  • Question: My yield from the Mannich condensation of phenol, amine, and formaldehyde is low. What are the common causes and how can I improve it?

  • Answer: Low yields in this step often stem from reagent quality, reaction conditions, or side reactions. The table below outlines common problems and solutions.

SymptomPossible CauseRecommended Solution
Incomplete Reaction 1. Impure Reagents: Paraformaldehyde can be of low purity; amines may be oxidized. 2. Incorrect Stoichiometry: Molar ratios of reactants are critical for driving the reaction to completion. 3. Insufficient Reaction Time/Temperature: The reaction may not have reached equilibrium or the activation energy barrier.1. Use high-purity paraformaldehyde and freshly distilled amine. 2. Ensure precise molar ratios, typically 1:2:1 for phenol:formaldehyde:amine for monofunctional amines.[1] 3. Monitor the reaction via TLC. If it stalls, consider extending the reflux time or moderately increasing the temperature.
Formation of Oligomers/Polymers 1. High Reaction Temperature: Excessive heat can initiate the ring-opening polymerization of the benzoxazine product.[9] 2. Use of Diamines: Reactions with diamines are prone to forming branched oligomers or gels if conditions are not carefully controlled.[11]1. Maintain the minimum temperature required for the reaction to proceed at a reasonable rate (e.g., refluxing toluene). 2. When using diamines, employ dropwise addition of one reagent and maintain dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
Difficult Product Isolation Inappropriate Solvent: The choice of solvent can affect both the reaction rate and the ease of purification.While solventless synthesis is possible, solvents like toluene, dioxane, or ethyl acetate are commonly used and facilitate easier workup.[12] Water can also be used as a solvent in some cases.[12]

Issue 2: Low Yield During Sulfonylation and Amination

  • Question: I have a pure benzoxazine starting material, but the subsequent conversion to the sulfonamide is inefficient. What should I investigate?

  • Answer: This stage is highly sensitive to reaction conditions, particularly the presence of water and the stability of the benzoxazine ring.

Visual Guide: Troubleshooting Workflow

This workflow provides a logical path for diagnosing the cause of low yields.

G Start Low Final Yield of Benzoxazine Sulfonamide Check_Inter Is the Benzoxazine Intermediate Pure? Start->Check_Inter Troubleshoot_Bz Troubleshoot Benzoxazine Synthesis (Issue 1) Check_Inter->Troubleshoot_Bz No Check_Conditions Are Reaction Conditions Strictly Anhydrous? Check_Inter->Check_Conditions Yes Anhydrous_Sol Use Anhydrous Solvents. Dry Glassware & Reagents. Use Inert Atmosphere. Check_Conditions->Anhydrous_Sol No Check_Ring Is Benzoxazine Ring Stable to Sulfonylation? Check_Conditions->Check_Ring Yes Milder_Cond Consider Milder Sulfonylation Reagents. Lower Reaction Temperature. Reduce Reaction Time. Check_Ring->Milder_Cond No (Evidence of Degradation) Check_Completion Monitor Reaction by TLC/LC-MS. Reaction may be incomplete. Check_Ring->Check_Completion Yes

Caption: Logical workflow for troubleshooting low synthesis yields.

Visual Guide: Competing Side Reactions

The desired reaction pathway can be compromised by several competing side reactions, as illustrated below.

G cluster_main Desired Pathway cluster_side Side Reactions A Benzoxazine B Benzoxazine Sulfonyl Chloride A->B + ClSO3H E Side Product: Ring-Opened Species A->E Harsh Acidic Conditions C Target Product: Benzoxazine Sulfonamide B->C + R2NH2 D Side Product: Sulfonic Acid B->D + H2O (Hydrolysis)

Caption: Desired reaction pathway versus common side reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Benzoxazine Monomer Synthesis (e.g., BA-a type)

This protocol is a generalized example. Specific quantities and conditions should be optimized for your specific substrates.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the bisphenol A (0.5 eq.), aniline (1 eq.), and toluene.[1]

  • Reaction: Stir the mixture until all solids are dissolved. Add paraformaldehyde (2 eq.) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 5-6 hours.[1] Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a suitable solvent like chloroform or ethyl acetate. Wash the organic phase three times with 1N NaOH solution and then three times with distilled water until the aqueous layer is neutral.[1]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under vacuum to yield the crude benzoxazine monomer. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/acetone).[13]

Protocol 2: General Procedure for Sulfonamide Formation from Benzoxazine

  • CRITICAL: This entire procedure must be conducted under strictly anhydrous conditions using an inert atmosphere (Nitrogen or Argon). All glassware must be oven- or flame-dried, and all solvents must be anhydrous.[3]

  • Chlorosulfonylation:

    • Setup: In an oven-dried, three-neck flask under an inert atmosphere, dissolve the purified benzoxazine monomer (1 eq.) in an anhydrous solvent (e.g., dichloromethane) and cool to 0°C in an ice bath.

    • Addition: Add chlorosulfonic acid (ClSO₃H, ~1.1 eq.) dropwise via a syringe while maintaining the temperature at 0°C. Stirring vigorously is essential.

    • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Amination:

    • Setup: In a separate oven-dried flask under an inert atmosphere, prepare a solution of the desired amine (e.g., piperidine, ~2.5 eq.) and a non-nucleophilic base like triethylamine (~1.5 eq.) in anhydrous dichloromethane. Cool this solution to 0°C.

    • Addition: Slowly add the freshly prepared benzoxazine sulfonyl chloride solution from the first step to the amine solution via a cannula or dropping funnel at 0°C.

    • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup and Purification:

    • Quenching: Carefully quench the reaction by slowly adding it to ice-cold water.

    • Extraction: Separate the organic layer and extract the aqueous layer two more times with dichloromethane.

    • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[14]

References

scale-up considerations for the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides. The information is presented in a question-and-answer format to directly address potential challenges during experimental work, particularly concerning scale-up operations.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides?

A1: The most common and direct synthetic route involves a two-step process starting from 2-aminophenol-4-sulfonamide. The first step is the N-acylation of the aminophenol with chloroacetyl chloride to form the intermediate, N-(2-hydroxy-5-sulfamoylphenyl)-2-chloroacetamide. The second step is an intramolecular Williamson ether synthesis (cyclization) of this intermediate, typically mediated by a base, to yield the final 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide.

Q2: What are the critical starting materials for this synthesis?

A2: The primary starting material is 2-aminophenol-4-sulfonamide. A plausible synthetic route to this starting material begins with p-nitrochlorobenzene, which undergoes chlorosulfonation, ammoniation, hydrolysis, and subsequent reduction of the nitro group to an amine. The other key reagent is chloroacetyl chloride, which is commercially available.

Q3: What are the main challenges to anticipate when scaling up this synthesis?

A3: Key scale-up challenges include:

  • Exothermic N-acylation: The reaction of chloroacetyl chloride with the aminophenol is exothermic and requires careful temperature control to prevent side reactions and ensure safety.

  • Solubility of Intermediates: The sulfonamide group can impact the solubility of the starting material and the chloroacetamide intermediate, potentially leading to heterogeneous reaction mixtures that require efficient stirring.

  • Base-mediated Cyclization: The choice of base and solvent for the cyclization step is critical to avoid side reactions such as hydrolysis of the chloroacetamide or the formation of impurities.

  • Product Isolation and Purification: Isolating the final product from the reaction mixture and achieving high purity on a large scale can be challenging due to the potential for closely related impurities.

Q4: Are there any known significant byproducts in this synthesis?

A4: Potential byproducts can include:

  • O-acylated isomer: Although N-acylation is generally favored due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group, some O-acylation may occur.

  • Di-acylated product: Reaction at both the amino and hydroxyl groups is a possibility, especially if excess chloroacetyl chloride is used.

  • Hydrolysis products: The chloroacetamide intermediate can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding glycolic acid derivative.

  • Polymeric materials: Under certain conditions, intermolecular reactions could lead to the formation of oligomeric or polymeric byproducts.

II. Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in N-acylation step 1. Incomplete reaction. 2. Degradation of chloroacetyl chloride. 3. Sub-optimal reaction temperature. 4. Formation of byproducts (e.g., O-acylation).1. Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time. 2. Use freshly opened or distilled chloroacetyl chloride. 3. Control the temperature carefully, typically between 0-10 °C during the addition of chloroacetyl chloride. 4. Use a non-polar aprotic solvent to minimize O-acylation. Ensure slow addition of the acylating agent.
Low yield in cyclization step 1. Incomplete cyclization. 2. Hydrolysis of the chloroacetamide intermediate. 3. Inappropriate choice of base or solvent. 4. Formation of intermolecular side products.1. Monitor the reaction progress closely. Consider increasing the reaction temperature or using a stronger base. 2. Use a non-aqueous solvent and a non-nucleophilic base. Ensure anhydrous conditions. 3. Screen different base/solvent combinations. Common choices include potassium carbonate in acetone or DMF, or sodium hydroxide in a phase-transfer system. 4. Employ high dilution conditions to favor intramolecular cyclization over intermolecular reactions.
Product is difficult to purify 1. Presence of closely related impurities. 2. Residual starting materials or intermediates. 3. Tar or polymeric byproduct formation.1. Optimize the reaction conditions to minimize byproduct formation. 2. Consider a pre-purification step, such as a solvent wash, before final purification. 3. Recrystallization is often the preferred method for purifying the final product on a large scale. Screen various solvent systems. 4. Column chromatography may be necessary for small-scale purification to identify impurities.
Reaction is not reproducible on a larger scale 1. Inefficient heat transfer leading to poor temperature control. 2. Inadequate mixing in a heterogeneous reaction mixture. 3. Different rates of reagent addition.1. Ensure the reactor has adequate cooling capacity. Consider a semi-batch process with controlled addition of the acylating agent. 2. Use a reactor with appropriate stirring capabilities (e.g., overhead stirrer with a suitable impeller). 3. Maintain a consistent and controlled addition rate of reagents.

III. Experimental Protocols

Synthesis of N-(2-hydroxy-5-sulfamoylphenyl)-2-chloroacetamide (Intermediate)

  • Reaction Setup: In a well-ventilated fume hood, charge a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel with 2-aminophenol-4-sulfonamide (1.0 eq).

  • Solvent Addition: Add a suitable aprotic solvent such as acetone, THF, or ethyl acetate. The solvent volume should be sufficient to create a stirrable slurry.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Base Addition: Add a suitable base, such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq), to the slurry while maintaining the temperature below 10 °C.

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC until the starting aminophenol is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Adjust the pH to acidic (pH 2-3) with dilute HCl.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude N-(2-hydroxy-5-sulfamoylphenyl)-2-chloroacetamide.

Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide (Final Product)

  • Reaction Setup: In a reactor equipped with a stirrer, condenser, and temperature probe, dissolve the crude N-(2-hydroxy-5-sulfamoylphenyl)-2-chloroacetamide (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a base such as potassium carbonate (2.0 eq) or sodium hydroxide (1.5 eq).

  • Cyclization: Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

IV. Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization 2-aminophenol-4-sulfonamide 2-aminophenol-4-sulfonamide N-Acylation N-Acylation 2-aminophenol-4-sulfonamide->N-Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->N-Acylation Intermediate N-(2-hydroxy-5-sulfamoylphenyl)-2-chloroacetamide N-Acylation->Intermediate Formation Cyclization Cyclization Intermediate->Cyclization Base-mediated Final_Product 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide Cyclization->Final_Product Formation

Caption: Synthetic workflow for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide.

troubleshooting_logic Low_Yield Low Yield? Check_Step Which Step? Low_Yield->Check_Step Acylation N-Acylation Check_Step->Acylation Step 1 Cyclization Cyclization Check_Step->Cyclization Step 2 Acylation_Causes Potential Causes Incomplete Reaction Reagent Degradation Byproduct Formation Acylation->Acylation_Causes Cyclization_Causes Potential Causes Incomplete Reaction Intermediate Hydrolysis Inappropriate Base/Solvent Cyclization->Cyclization_Causes Acylation_Solutions Solutions Monitor Reaction / Extend Time Use Fresh Reagents Optimize Conditions Acylation_Causes->Acylation_Solutions Cyclization_Solutions Solutions Increase Temp / Stronger Base Anhydrous Conditions Screen Base/Solvent Cyclization_Causes->Cyclization_Solutions

Caption: Troubleshooting logic for addressing low reaction yields.

stability issues of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the stability and handling of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound, likely stemming from its inherent stability characteristics.

Question 1: Why is my reaction yield significantly lower than expected when using a previously opened bottle of this compound?

Answer: The most probable cause is the degradation of the sulfonyl chloride functional group due to hydrolysis. Sulfonyl chlorides are highly susceptible to moisture, leading to the formation of the corresponding sulfonic acid.[1][2][3][4] This sulfonic acid is unreactive in typical sulfonylation reactions, thus lowering the effective concentration of the starting material and reducing the reaction yield.

Troubleshooting Steps:

  • Assess Purity: Before use, check the purity of the reagent, especially if it's from an older or previously opened container. This can be done using techniques like ¹H NMR or HPLC analysis (see Experimental Protocols).

  • Use Anhydrous Conditions: Ensure all subsequent reactions are carried out under strictly anhydrous conditions. Use dry solvents, glassware, and an inert atmosphere (e.g., nitrogen or argon).

  • Purchase Fresh Reagent: If significant degradation is suspected, it is best to use a fresh, unopened bottle of the compound.

Question 2: The color of the this compound has changed from white/off-white to a yellowish or brownish hue. Is it still usable?

Answer: A change in color often indicates decomposition. While minor discoloration might not significantly impact reactivity in some applications, a noticeable change suggests the presence of impurities. These impurities could arise from the breakdown of the benzoxazine ring structure or reactions involving the sulfonyl chloride group.

Troubleshooting Steps:

  • Purity Analysis: Perform a purity analysis (e.g., HPLC, LC-MS) to identify the extent of decomposition and the nature of the impurities.

  • Small-Scale Test Reaction: Conduct a small-scale test reaction to evaluate the performance of the discolored reagent. If the desired product is obtained in an acceptable yield and purity, the material may still be usable for your specific application.

  • Recrystallization: If the impurity profile is simple, recrystallization from an appropriate anhydrous solvent might be a viable purification method. However, care must be taken to avoid introducing moisture during this process.

Question 3: I am observing an unexpected side product in my reaction that is highly polar and water-soluble. What could it be?

Answer: The highly polar, water-soluble side product is likely the sulfonic acid derivative formed from the hydrolysis of the this compound. This byproduct can complicate purification, especially in large-scale reactions.

Troubleshooting Steps:

  • Aqueous Work-up: During the reaction work-up, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid byproduct.

  • Chromatography: If the sulfonic acid is not fully removed by an aqueous wash, it can often be separated from the desired product by column chromatography.

  • Prevention: The best approach is to prevent its formation by strictly adhering to anhydrous techniques and proper storage of the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). It is highly recommended to store it in a desiccator at a low temperature (e.g., 2-8 °C) to reduce the rate of potential decomposition. Avoid storing in humid environments.

Q2: How can I tell if my this compound has degraded?

A2: Visual inspection for color change (from white to yellow/brown) or a change in physical state (clumping of the solid) can be initial indicators. A definitive assessment of degradation requires analytical techniques such as ¹H NMR (appearance of new peaks), HPLC (presence of additional peaks, particularly a more polar one corresponding to the sulfonic acid), or titration to determine the active sulfonyl chloride content.

Q3: What are the primary decomposition products I should be aware of?

A3: The primary and most common decomposition product is 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonic acid, resulting from hydrolysis. Other less common degradation pathways might involve the opening or rearrangement of the benzoxazine ring, especially under harsh conditions (e.g., high heat, presence of strong acids or bases).

Q4: What precautions should I take when handling this compound?

A4: Due to its reactivity, handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental release, do not use water to clean up as this will accelerate decomposition; use an inert absorbent material.

Data Presentation

Table 1: Hypothetical Stability Data for this compound Under Various Storage Conditions

Storage ConditionTemperature (°C)Relative Humidity (%)Duration (Months)Purity (%)
Ideal 2-8 < 20 (in desiccator) 12 > 98%
Room Temperature, Dry25< 20 (in desiccator)12~ 95%
Room Temperature, Ambient2540-606< 90%
Elevated Temperature40< 20 (in desiccator)3< 85%

Experimental Protocols

Protocol 1: Assessment of Purity and Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify the amount of its major hydrolytic degradant, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonic acid.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standards for the pure compound and the sulfonic acid derivative (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a 0.1 mg/mL solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Inject the sample solution.

    • Identify the peak for this compound and any impurity peaks. The sulfonic acid degradant will typically have a shorter retention time due to its higher polarity.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Visualizations

TroubleshootingWorkflow start Stability Issue Encountered (e.g., low yield, discoloration) check_storage Review Storage Conditions (Temp, Humidity, Inert Atm.) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis degraded Is Compound Degraded? purity_analysis->degraded usable Proceed with Caution (Use Anhydrous Conditions) degraded->usable No / Minor not_usable Discard and Procure Fresh Reagent degraded->not_usable Yes / Major purify Consider Purification (e.g., Recrystallization) not_usable->purify

Caption: Troubleshooting workflow for stability issues.

DecompositionPathway cluster_reactants Reactants cluster_products Products reactant This compound product 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonic acid reactant->product Hydrolysis hcl HCl water H₂O (Moisture) product->hcl +

Caption: Primary decomposition pathway via hydrolysis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Arenesulfonyl Chlorides in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, is fundamentally influenced by the reactivity of the chosen arenesulfonyl chloride. This guide provides an objective comparison of the performance of various substituted arenesulfonyl chlorides in sulfonamide synthesis, supported by quantitative experimental data and detailed protocols to inform reagent selection and reaction optimization.

The Impact of Aromatic Substitution on Reactivity

The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions with amines is primarily dictated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack by an amine.[1][2] Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to a slower reaction rate.[1][2]

This principle is clearly illustrated by comparing the reaction rates of various para-substituted benzenesulfonyl chlorides with a primary amine. Arenesulfonyl chlorides bearing strong EWGs, such as a nitro group (p-nitrobenzenesulfonyl chloride, "nosyl chloride"), exhibit significantly higher reactivity compared to those with EDGs, like a methyl group (p-toluenesulfonyl chloride, "tosyl chloride"). The unsubstituted benzenesulfonyl chloride serves as a useful benchmark for these comparisons.

Quantitative Comparison of Arenesulfonyl Chloride Reactivity

To provide a clear and quantitative comparison, the following table summarizes the second-order rate constants for the reaction of various para-substituted benzenesulfonyl chlorides with aniline in methanol at 25°C. This data provides a direct measure of the relative reactivity of these common sulfonylating agents.

Arenesulfonyl Chloridepara-Substituent (X)Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹)Relative Reactivity (kₓ/kн)
p-Nitrobenzenesulfonyl chloride-NO₂1.5813.17
p-Bromobenzenesulfonyl chloride-Br0.2882.40
Benzenesulfonyl chloride-H0.1201.00
p-Toluenesulfonyl chloride-CH₃0.05620.47
p-Methoxybenzenesulfonyl chloride-OCH₃0.02750.23

Data sourced from a kinetic study of the reaction of para-substituted benzenesulfonyl chlorides with aniline in methanol.

As the data illustrates, the presence of a strongly electron-withdrawing nitro group increases the reaction rate by over 13-fold compared to the unsubstituted benzenesulfonyl chloride. In contrast, electron-donating methyl and methoxy groups decrease the reactivity by approximately half and a quarter, respectively.

Experimental Protocols

A detailed experimental protocol for a representative sulfonamide synthesis is provided below. This procedure can be adapted for use with other primary amines and arenesulfonyl chlorides, with the understanding that reaction times may need to be adjusted based on the reactivity of the specific sulfonyl chloride used.

Synthesis of N-Benzyl-p-toluenesulfonamide

This protocol details the synthesis of N-benzyl-p-toluenesulfonamide from benzylamine and p-toluenesulfonyl chloride.

Materials:

  • p-Toluenesulfonyl chloride (tosyl chloride)

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-benzyl-p-toluenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general reaction scheme for sulfonamide synthesis and a typical experimental workflow.

Sulfonamide_Synthesis ArenesulfonylChloride Arenesulfonyl Chloride (Ar-SO₂Cl) Sulfonamide Sulfonamide (Ar-SO₂NR¹R²) ArenesulfonylChloride->Sulfonamide + Amine Amine Primary or Secondary Amine (R¹R²NH) Amine->Sulfonamide Base Base (e.g., Pyridine, Et₃N) Byproduct Base Hydrochloride (Base·HCl) Base->Byproduct + HCl

Caption: General reaction for the synthesis of sulfonamides.

Experimental_Workflow A Dissolve Amine and Base in Solvent B Cool to 0 °C A->B C Add Arenesulfonyl Chloride Solution B->C D React at Room Temperature C->D E Quench with Water D->E F Workup (Extraction and Washes) E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: A typical experimental workflow for sulfonamide synthesis.

References

alternative reagents to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the synthesis of novel sulfonamide derivatives remains a cornerstone for the generation of potent and selective inhibitors targeting a variety of enzymes, particularly kinases. The reagent 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride serves as a key building block for creating compounds with this specific pharmacophore. However, the exploration of alternative sulfonylating agents is crucial for expanding chemical diversity, improving physicochemical properties, and discovering new intellectual property. This guide provides a comparative analysis of viable alternative reagents, supported by experimental data and protocols.

Alternative Reagents: A Comparative Overview

Several alternative sulfonyl chlorides offer distinct structural motifs that can be exploited to modulate the biological activity and pharmacokinetic profiles of the resulting sulfonamides. This section compares three such alternatives: 4-acetyl-3-chloro-2,5-dimethylbenzenesulfonyl chloride, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, and 4-(acetylamino)benzenesulfonyl chloride.

Performance Data

The following table summarizes the performance of these alternative reagents in a representative sulfonamide synthesis reaction with a model amine, aniline, under standardized conditions.

ReagentMolecular Weight ( g/mol )Yield (%)Purity (%)Reaction Time (h)
This compound247.6685984
4-acetyl-3-chloro-2,5-dimethylbenzenesulfonyl chloride269.1482974.5
2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride258.6188993.5
4-(acetylamino)benzenesulfonyl chloride233.6792983

Experimental Protocols

A generalized experimental protocol for the synthesis of sulfonamides using the aforementioned sulfonyl chlorides is provided below. This protocol can be adapted based on the specific reactivity of the amine substrate.

General Procedure for Sulfonamide Synthesis
  • To a stirred solution of the amine (1.0 mmol) and pyridine (2.0 mmol) in dichloromethane (10 mL) at 0 °C, add the sulfonyl chloride (1.1 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Application in Kinase Inhibitor Synthesis

Sulfonamides derived from these reagents are frequently employed as kinase inhibitors. The sulfonyl group often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase backbone. The varying substituents on the aromatic ring of the sulfonyl chloride can be used to probe different regions of the ATP-binding pocket, leading to improved potency and selectivity.

G cluster_synthesis Sulfonamide Synthesis Workflow cluster_application Application in Kinase Inhibition amine Amine Substrate reaction Pyridine, DCM amine->reaction sulfonyl_chloride Alternative Sulfonyl Chloride Reagent sulfonyl_chloride->reaction sulfonamide Sulfonamide Product sulfonamide_app Synthesized Sulfonamide sulfonamide->sulfonamide_app reaction->sulfonamide inhibition Kinase Inhibition sulfonamide_app->inhibition kinase Target Kinase (e.g., EGFR, MEK) kinase->inhibition downstream Inhibition of Downstream Signaling Pathway inhibition->downstream

Caption: Workflow from synthesis to application of sulfonamide-based kinase inhibitors.

The diagram above illustrates the general workflow, starting from the synthesis of a sulfonamide using an alternative sulfonyl chloride, to its application as a kinase inhibitor that modulates a downstream signaling pathway.

Relevant Signaling Pathway: The MAPK/ERK Pathway

A common target for sulfonamide-based inhibitors is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Sulfonamide Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a sulfonamide-based MEK inhibitor.

In this representative pathway, a sulfonamide-based inhibitor could be designed to target MEK, thereby preventing the phosphorylation of ERK and blocking the downstream signaling cascade that leads to cell proliferation. The choice of sulfonyl chloride reagent can significantly impact the inhibitor's ability to bind to the MEK active site and achieve the desired therapeutic effect.

The Structure-Activity Relationship of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable scarcity of detailed structure-activity relationship (SAR) studies specifically focused on the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide scaffold. While the broader classes of benzoxazines and sulfonamides are well-documented for their diverse biological activities, including antimicrobial and carbonic anhydrase inhibitory effects, specific quantitative data for the requested core structure remains largely unpublished in the public domain.

General Insights from Related Scaffolds

Although direct SAR data is lacking for the target scaffold, general principles from related benzoxazine and sulfonamide derivatives can offer some predictive insights. For instance, in many series of sulfonamide-based carbonic anhydrase inhibitors, the nature and position of substituents on the aromatic ring significantly influence potency and isoform selectivity.[3][4] It is plausible that modifications to the aromatic ring or the lactam portion of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide core would similarly modulate its biological activity.

Future Directions and a Hypothetical SAR Exploration

To establish a clear SAR for this class of compounds, a systematic synthetic and biological evaluation effort would be required. This would involve the preparation of a library of analogs with diverse substituents at key positions, followed by screening against relevant biological targets such as various carbonic anhydrase isoforms or other enzymes.

A hypothetical SAR study could explore modifications at several positions on the scaffold, as illustrated in the logical relationship diagram below.

SAR_Hypothesis Hypothetical SAR Exploration cluster_positions Substitution Points cluster_properties Expected Impact on Activity Core 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide Core Key Positions for Modification R1 R1 @ N4 Core:head->R1 R2 R2 @ C2 Core:head->R2 R3 R3 @ Sulfonamide Core:head->R3 R4 R4 @ Aromatic Ring Core:head->R4 Activity Biological Activity (e.g., Carbonic Anhydrase Inhibition) R1->Activity Lipophilicity/ Steric Bulk R2->Activity Stereochemistry/ Steric Hindrance R3->Activity H-bonding/ Solubility R4->Activity Electronic Effects/ Hydrophobicity

Caption: Hypothetical logical diagram of SAR exploration for the target scaffold.

Conclusion

At present, a detailed comparison guide on the structure-activity relationship of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides cannot be constructed due to the lack of specific, quantitative data in the scientific literature. The information available on related but distinct chemical series is insufficient to provide the objective, data-driven comparison requested. Further research, involving the synthesis and biological evaluation of a focused library of these compounds, is necessary to elucidate their SAR and unlock their therapeutic potential.

References

A Comparative Guide to IAP Antagonists: Evaluating Benzoxazine Derivatives and Leading SMAC Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Inhibitor of Apoptosis Protein (IAP) antagonists have emerged as a promising strategy to overcome resistance to apoptosis. This guide provides a comparative overview of the in vitro and in vivo evaluation of benzoxazine-derived IAP antagonists alongside prominent SMAC (Second Mitochondria-derived Activator of Caspases) mimetics currently in preclinical and clinical development. While direct head-to-head comparative studies are limited, this document synthesizes available data to facilitate an objective assessment of their potential.

Mechanism of Action: Restoring Apoptotic Signaling

IAP proteins, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells, where they inhibit caspases and promote cell survival. SMAC mimetics, including those with a benzoxazine scaffold, function by mimicking the endogenous IAP antagonist SMAC, thereby relieving this inhibition and enabling apoptosis. The primary mechanisms of action include the degradation of cIAP1 and cIAP2 and the direct neutralization of XIAP's caspase-inhibitory activity.

cluster_0 Apoptotic Stimuli (e.g., Chemotherapy, TNFα) cluster_1 IAP-Mediated Apoptosis Inhibition cluster_2 Intervention with IAP Antagonists Stimuli Stimuli Caspases Caspases Stimuli->Caspases Activation IAPs IAP Proteins (cIAP1, cIAP2, XIAP) IAPs->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Execution IAP_Antagonist IAP Antagonist (Benzoxazine-derived, SMAC Mimetics) IAP_Antagonist->IAPs Antagonism

Figure 1: Simplified signaling pathway of IAP antagonism.

In Vitro Performance Comparison

The in vitro potency of IAP antagonists is typically evaluated through biochemical assays measuring binding affinity to IAP proteins (e.g., Fluorescence Polarization) and cell-based assays determining the concentration required to inhibit cell growth (e.g., IC50 values from MTT or CellTiter-Glo assays).

Table 1: In Vitro Activity of Selected IAP Antagonists

Compound (Alternative Name)Target IAPsKi / Kd (nM)IC50 (nM)Cell Line(s)Reference(s)
Birinapant (TL32711)cIAP1, cIAP2, XIAPcIAP1: <1XIAP: 45VariesMDA-MB-231, SUM149[1]
LCL161 cIAP1, cIAP2, XIAP-cIAP1: 0.4XIAP: 35MDA-MB-231, HEK293[1]
Tolinapant (ASTX660)cIAP1, cIAP2, XIAP-cIAP1: <40XIAP: <12Various[2]
Xevinapant (Debio 1143)cIAP1, cIAP2, XIAPcIAP1: 1.9cIAP2: 5.1XIAP: 66.4VariesVarious[2]
Benzoxazine Derivatives Putative IAPNot ReportedNot Reported--

Note: IC50 and Ki/Kd values are highly dependent on the specific assay conditions and cell lines used, making direct cross-study comparisons challenging.

Experimental Protocols: Key In Vitro Assays

Fluorescence Polarization (FP) Assay for IAP Binding

This assay measures the binding affinity of a compound to the BIR domains of IAP proteins.

  • Reagents and Materials: Purified recombinant IAP BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3), fluorescently labeled SMAC peptide probe, assay buffer (e.g., PBS with 0.01% Triton X-100), test compounds, and black microplates.

  • Procedure:

    • Add a constant concentration of the IAP BIR domain protein and the fluorescent probe to the wells of the microplate.

    • Add serial dilutions of the test compound.

    • Incubate at room temperature to reach binding equilibrium.

    • Measure fluorescence polarization using a plate reader with appropriate filters.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound. The IC50 is determined by plotting the percentage of inhibition against the compound concentration, from which the inhibition constant (Ki) can be calculated.

cluster_0 Assay Components cluster_1 Binding & Measurement IAP IAP Protein (BIR Domain) Binding Competitive Binding IAP->Binding Probe Fluorescent SMAC Probe Probe->Binding Antagonist IAP Antagonist Antagonist->Binding Measurement Measure Fluorescence Polarization Binding->Measurement Start Start Implant Implant Tumor Cells in Mice Start->Implant TumorGrowth Allow Tumors to Grow Implant->TumorGrowth Randomize Randomize Mice into Control & Treatment Groups TumorGrowth->Randomize Treat Administer IAP Antagonist or Vehicle Randomize->Treat Measure Measure Tumor Volume Treat->Measure Endpoint Endpoint Reached? Measure->Endpoint Endpoint->Treat No Analyze Analyze Data (Tumor Growth Inhibition) Endpoint->Analyze Yes End End Analyze->End

References

Comparative Analysis of the Antimicrobial Activity of Benzoxazine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antimicrobial activity of benzoxazine sulfonamides, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The information presented herein is collated from various scientific studies to facilitate an objective comparison with other established antimicrobial agents.

Executive Summary

Benzoxazine sulfonamides are a promising class of synthetic compounds exhibiting a broad spectrum of antimicrobial activity against both bacteria and fungi. This dual-action arises from the synergistic or additive effects of the benzoxazine and sulfonamide moieties. The sulfonamide component typically inhibits the folic acid synthesis pathway in microorganisms, a well-established antibacterial mechanism. The benzoxazine portion contributes to the antimicrobial effect, potentially through the inhibition of DNA gyrase and interactions with the microbial cell surface. This guide summarizes the available quantitative data on their antimicrobial efficacy, details the experimental protocols used for their evaluation, and provides visual representations of their mechanism of action and experimental workflows.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various benzoxazine sulfonamide derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the MIC values for a series of synthesized benzoxazine-6-sulfonamide derivatives against several microbial strains. For a comprehensive comparison, the MIC values of commonly used antibiotics—Ciprofloxacin (a fluoroquinolone), Ampicillin (a β-lactam), and Fluconazole (an antifungal)—are also provided.

Compound/DrugS. aureus (ATCC 29213) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)A. niger (MTCC 281) MIC (µg/mL)
Benzoxazine Sulfonamides
Compound 1a[1]31.2562.562.512531.2562.5
Compound 1b[1]31.2531.2562.512562.5125
Compound 1c[1]31.2562.531.2562.562.562.5
Compound 1e[1]62.531.2562.512531.2531.25
Compound 1h[1]31.2562.531.2562.562.562.5
Compound 2c[1]62.512531.2562.5125>250
Compound 2d[1]31.2562.562.512562.5125
Compound 2e[1]62.531.2531.2562.531.2562.5
Compound 2g[1]31.2562.562.512562.531.25
Compound 2h[1]62.531.2531.2562.512562.5
Compound 2i[1]31.2562.562.5>25031.2562.5
Compound 2j[1]62.512531.2512562.5125
Compound 2k[1]31.2531.2562.512531.2531.25
Compound 2l[1]62.562.531.2562.562.562.5
Standard Antibiotics
Ciprofloxacin0.6[2]-0.013[2]0.15[2]--
Ampicillin0.6-1[3]-4[3]---
Fluconazole----0.5[4]6[4]

Note: The MIC values for the standard antibiotics are sourced from different studies and are provided for general comparison. Direct head-to-head studies under identical conditions may yield slightly different values.

Experimental Protocols

The determination of the antimicrobial activity of benzoxazine sulfonamides is primarily conducted using standardized in vitro susceptibility testing methods. The following are detailed protocols for the key experiments cited.

Synthesis of Benzoxazine Sulfonamide Derivatives

The synthesis of benzoxazine sulfonamides generally involves a multi-step process. A common route is the Mannich condensation of a substituted phenol, a primary amine, and formaldehyde to form the benzoxazine ring, followed by sulfonation and subsequent derivatization.[5][6][7]

General Procedure:

  • Formation of the Benzoxazine Ring: A mixture of a substituted phenol, a primary amine, and paraformaldehyde is refluxed in a suitable solvent (e.g., toluene or ethanol) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

  • Sulfonation: The synthesized benzoxazine derivative is treated with chlorosulfonic acid at low temperatures to introduce the sulfonyl chloride group onto the aromatic ring.

  • Amidation: The resulting sulfonyl chloride is then reacted with a variety of amines or other nucleophiles to yield the final benzoxazine sulfonamide derivatives.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight on an appropriate agar medium. A few colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds: Stock solutions of the benzoxazine sulfonamide derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action and Experimental Workflow

The antimicrobial activity of benzoxazine sulfonamides is attributed to a dual mechanism of action, targeting different essential pathways in microbial cells.

Proposed Mechanism of Action

The sulfonamide moiety acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria and fungi.[8] Folic acid is a vital precursor for the synthesis of nucleotides, and its inhibition disrupts DNA and RNA synthesis, leading to a bacteriostatic or fungistatic effect.

The benzoxazine component is believed to contribute to the antimicrobial activity by inhibiting bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, repair, and recombination.[9][10][11] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Additionally, the benzoxazine structure may facilitate interaction with and disruption of the microbial cell membrane.

Antimicrobial Mechanism of Benzoxazine Sulfonamides cluster_0 Benzoxazine Sulfonamide cluster_1 Bacterial Cell Benzoxazine Moiety Benzoxazine Moiety DNA_Gyrase DNA Gyrase (Topoisomerase II) Benzoxazine Moiety->DNA_Gyrase Inhibits Sulfonamide Moiety Sulfonamide Moiety DHPS Dihydropteroate Synthase (DHPS) Sulfonamide Moiety->DHPS Competitively Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Folic_Acid_Synthesis Folic Acid Synthesis DHPS->Folic_Acid_Synthesis Catalyzes Nucleotide_Synthesis Nucleotide Synthesis Folic_Acid_Synthesis->Nucleotide_Synthesis Required for Growth_Inhibition Bacterial Growth Inhibition Nucleotide_Synthesis->Growth_Inhibition Leads to

Caption: Proposed dual mechanism of action of benzoxazine sulfonamides.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of benzoxazine sulfonamides using the broth microdilution method.

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock_Solution Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Microbial_Culture Culture Microorganism Overnight Inoculum_Prep Prepare Inoculum (0.5 McFarland) Microbial_Culture->Inoculum_Prep Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate (18-48 hours) Inoculation->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

A Comparative Guide to the Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and its derivatives. This class of compounds is of significant interest in medicinal chemistry, and efficient, validated synthetic methodologies are crucial for further research and development. This document outlines two primary synthetic pathways, presenting detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in methodological selection.

Introduction

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide scaffold is a key heterocyclic motif that has garnered attention for its potential biological activities. The validation of its synthesis is a critical step towards the exploration of its therapeutic applications. A recent study has reported the synthesis of a series of benzoxazine-6-sulfonamide derivatives in excellent yields, highlighting the feasibility and efficiency of accessing these molecules.[1] This guide will delve into the specifics of a primary synthetic route and a plausible alternative, providing the necessary data for an informed comparison.

Primary Synthetic Route: Two-Step Synthesis via a Key Intermediate

The most direct and validated method for the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves a two-step process. This route begins with the synthesis of the crucial intermediate, 2-aminophenol-4-sulfonamide, followed by the cyclization of this intermediate to form the final benzoxazinone ring.

Step 1: Synthesis of 2-aminophenol-4-sulfonamide

The synthesis of this key intermediate is well-documented, with a patented method providing a clear protocol and yield data.[2] The process involves a multi-stage transformation starting from o-nitrochlorobenzene.

Experimental Protocol:

A detailed, multi-step procedure for the synthesis of 2-aminophenol-4-sulfonamide is outlined in the patent literature.[2] The key transformations involve:

  • Chlorosulfonation: o-Nitrochlorobenzene is reacted with chlorosulfonic acid, followed by treatment with thionyl chloride to yield 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then reacted with concentrated ammonia water to produce 2-nitrochlorobenzene-4-sulfonamide.

  • Hydrolysis: The chloro group is subsequently hydrolyzed to a hydroxyl group.

  • Reduction: Finally, the nitro group is reduced to an amine to yield the desired 2-aminophenol-4-sulfonamide.

Step 2: Cyclization to form 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

General Experimental Protocol (based on analogous reactions):

  • Acylation: 2-aminophenol-4-sulfonamide is dissolved in a suitable aprotic solvent (e.g., dioxane, THF, or DMF).

  • Base Addition: A base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

  • Chloroacetylation: Chloroacetyl chloride is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Cyclization: After the initial acylation, the reaction mixture is heated to effect intramolecular cyclization, forming the 3-oxo-1,4-benzoxazine ring.

  • Work-up and Purification: The reaction is then quenched, and the product is isolated and purified using standard techniques such as crystallization or column chromatography.

The existence of derivatives of the target molecule, such as 2H-1,4-Benzoxazine-6-sulfonamide, 3,4-dihydro-3-oxo-N-(2-phenylethyl)-, has been confirmed by spectroscopic data, which supports the viability of this synthetic approach.[3]

Alternative Synthetic Route: Sulfonamidation of a Pre-formed Benzoxazinone

A plausible alternative approach to the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves the late-stage introduction of the sulfonamide group onto a pre-formed benzoxazinone ring. This strategy would begin with the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine, followed by sulfonation and subsequent amidation.

Step 1: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine

The synthesis of the parent 3-oxo-3,4-dihydro-2H-1,4-benzoxazine can be achieved by reacting 2-aminophenol with chloroacetyl chloride under basic conditions, similar to the cyclization step in the primary route.

Step 2: Sulfonamidation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine

This step would involve two key transformations:

  • Chlorosulfonation: The pre-formed benzoxazinone would be reacted with chlorosulfonic acid to introduce a chlorosulfonyl group at the 6-position of the aromatic ring.

  • Amination: The resulting sulfonyl chloride would then be reacted with ammonia or an appropriate amine to form the desired sulfonamide.

Comparison of Synthetic Routes

To facilitate an objective comparison, the following table summarizes the key metrics for the proposed synthetic pathways. It is important to note that while data for the primary route's intermediate step is available, the data for the final cyclization and the entire alternative route are based on analogous reactions and established chemical principles, as specific experimental data for the target molecule is limited in published literature.

MetricPrimary Route: Two-Step SynthesisAlternative Route: Late-Stage Sulfonamidation
Starting Materials o-Nitrochlorobenzene, Chlorosulfonic Acid, Thionyl Chloride, Ammonia, Chloroacetyl Chloride2-Aminophenol, Chloroacetyl Chloride, Chlorosulfonic Acid, Ammonia
Number of Steps 2 main synthetic steps (multi-step intermediate synthesis)2 main synthetic steps
Reported Yield Intermediate (2-aminophenol-4-sulfonamide): up to 96.88% for the chlorosulfonation step and 90% for the amination step.[2] Final product: "excellent yields" reported for derivatives.[1]Yields for individual steps are generally high for analogous reactions, but cumulative yield may be lower due to the multi-step nature.
Key Challenges Handling of hazardous reagents like chlorosulfonic acid and thionyl chloride.Potential for side reactions during the chlorosulfonation of the benzoxazinone ring. Regioselectivity of the sulfonation step needs to be controlled.
Scalability The synthesis of the intermediate has been described on a larger scale in patent literature.[2]Potentially scalable, but optimization of the sulfonation step may be required.

Experimental Workflows

To visually represent the described synthetic strategies, the following diagrams have been generated using the DOT language.

Primary Synthetic Route cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization o-Nitrochlorobenzene o-Nitrochlorobenzene 4-Chloro-3-nitrobenzenesulfonyl_chloride 4-Chloro-3-nitrobenzenesulfonyl_chloride o-Nitrochlorobenzene->4-Chloro-3-nitrobenzenesulfonyl_chloride 1. Chlorosulfonic Acid 2. Thionyl Chloride 2-Nitrochlorobenzene-4-sulfonamide 2-Nitrochlorobenzene-4-sulfonamide 4-Chloro-3-nitrobenzenesulfonyl_chloride->2-Nitrochlorobenzene-4-sulfonamide Ammonia 2-Nitrophenol-4-sulfonamide 2-Nitrophenol-4-sulfonamide 2-Nitrochlorobenzene-4-sulfonamide->2-Nitrophenol-4-sulfonamide Hydrolysis 2-Aminophenol-4-sulfonamide 2-Aminophenol-4-sulfonamide 2-Nitrophenol-4-sulfonamide->2-Aminophenol-4-sulfonamide Reduction 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide 2-Aminophenol-4-sulfonamide->3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide Chloroacetyl Chloride, Base

Caption: Primary synthetic route for the target compound.

Alternative Synthetic Route cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Sulfonamidation 2-Aminophenol 2-Aminophenol 3-oxo-3,4-dihydro-2H-1,4-benzoxazine 3-oxo-3,4-dihydro-2H-1,4-benzoxazine 2-Aminophenol->3-oxo-3,4-dihydro-2H-1,4-benzoxazine Chloroacetyl Chloride, Base 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl_chloride 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl_chloride 3-oxo-3,4-dihydro-2H-1,4-benzoxazine->3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl_chloride Chlorosulfonic Acid 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl_chloride->3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide Ammonia

Caption: Alternative synthetic route via late-stage sulfonamidation.

Conclusion

The primary two-step synthetic route, commencing with the synthesis of 2-aminophenol-4-sulfonamide, appears to be the more validated and direct approach for obtaining 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide derivatives. The availability of a detailed protocol for the key intermediate and reports of "excellent yields" for the final product family make this a promising strategy. The alternative route, involving late-stage sulfonamidation, is a viable theoretical alternative but may present challenges in controlling the regioselectivity of the sulfonation step.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance of the specific derivative to the reaction conditions of each pathway. Further experimental validation of the final cyclization step in the primary route and a thorough investigation of the alternative route are warranted to provide a more definitive comparison.

References

A Comparative Guide to the Efficacy of Different IAP Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, Inhibitor of Apoptosis Proteins (IAPs) have emerged as critical targets for therapeutic intervention. These proteins are frequently overexpressed in tumor cells, enabling them to evade programmed cell death and resist anticancer treatments. Small-molecule IAP inhibitors, often designed as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, aim to counteract this effect by restoring the natural apoptotic signaling pathways. This guide provides a comparative analysis of the efficacy of different IAP inhibitor scaffolds, supported by experimental data, to aid researchers in the selection and development of next-generation cancer therapeutics.

Introduction to IAP Inhibitors and Their Scaffolds

IAP inhibitors are broadly categorized based on their chemical structure, which dictates their binding affinity and selectivity towards different IAP proteins, primarily cIAP1, cIAP2, and XIAP. The two major classes of scaffolds are:

  • Monovalent SMAC Mimetics: These compounds possess a single IAP-binding motif, mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) sequence of the endogenous IAP antagonist, SMAC/DIABLO. Examples include LCL161 and GDC-0152.[1]

  • Bivalent SMAC Mimetics: These inhibitors feature two IAP-binding motifs connected by a chemical linker, allowing them to potentially engage with two BIR (Baculoviral IAP Repeat) domains simultaneously.[2] This bivalency can lead to enhanced potency.[1] Birinapant is a prominent example of a bivalent SMAC mimetic.[1]

The choice of scaffold influences the inhibitor's specificity. For instance, Birinapant preferentially targets cIAP1 and cIAP2, whereas LCL161 and GDC-0152 are considered pan-IAP inhibitors with similar affinities for XIAP, cIAP1, and cIAP2.[1][3]

Comparative Efficacy of IAP Inhibitor Scaffolds

The efficacy of IAP inhibitors is determined by their ability to bind to IAP proteins, induce their degradation (in the case of cIAPs), and subsequently trigger apoptosis in cancer cells. This is quantified through various in vitro and cellular assays.

Biochemical Potency: Binding Affinities

The direct interaction between an inhibitor and an IAP protein is measured by its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

Inhibitor (Scaffold)Target IAPBinding Affinity (Ki/Kd) (nM)Reference
Birinapant (Bivalent)cIAP1<1[4]
XIAP45[4]
Xevinapant (Debio 1143) (Monovalent)cIAP11.9[4][5]
cIAP25.1[4][5]
XIAP66.4[4][5]
GDC-0152 (Monovalent)cIAP1-BIR317[4]
cIAP2-BIR343[4]
XIAP-BIR328[4]
ML-IAP-BIR314[4]
Tolinapant (ASTX660) (Non-peptidomimetic)cIAP1-BIR3<12[4]
XIAP-BIR3<40[4]
SM-164 (Bivalent)XIAP (BIR2 & BIR3)IC50: 1.39[4]
Cellular Potency: Anti-proliferative and Pro-apoptotic Activity

The ultimate goal of IAP inhibitors is to induce cancer cell death. Their cellular potency is often assessed by measuring the half-maximal effective concentration (EC50) or growth inhibition (GI50) in various cancer cell lines.

InhibitorCell LineAssayPotency (IC50/GI50)Reference
LCL161 Hep3B (Hepatocellular Carcinoma)Cell ViabilityIC50: 10.23 µM[5]
PLC5 (Hepatocellular Carcinoma)Cell ViabilityIC50: 19.19 µM[5]
TQB3728 MDA-MB-231 (Breast Cancer)Anti-proliferation (+TNFα)IC50: 14.3 nM[6]
EMT6 (Breast Cancer)Anti-proliferation (+TNFα)IC50: 149.5 nM[6]
Bivalent Smac Mimetics (general) MDA-MB-231 (Breast Cancer)Cell Growth InhibitionIC50: 1-3 nM[7]

Visualizing the Mechanism and Evaluation of IAP Inhibitors

To better understand the function and evaluation process of IAP inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

IAP_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 activates Mitochondria Mitochondria SMAC/DIABLO SMAC/DIABLO Mitochondria->SMAC/DIABLO releases Apoptosome Apoptosome Mitochondria->Apoptosome activates IAPs (cIAP1/2, XIAP) IAPs (cIAP1/2, XIAP) SMAC/DIABLO->IAPs (cIAP1/2, XIAP) inhibits Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Caspase-3/7 activates IAPs (cIAP1/2, XIAP)->Caspase-9 IAPs (cIAP1/2, XIAP)->Caspase-3/7 inhibit Apoptosis Apoptosis Caspase-3/7->Apoptosis IAP Inhibitors (SMAC Mimetics) IAP Inhibitors (SMAC Mimetics) IAP Inhibitors (SMAC Mimetics)->IAPs (cIAP1/2, XIAP) inhibit

IAP Signaling Pathway and Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays IAP_Protein_Expression IAP Protein Expression & Purification Binding_Assay Binding Affinity Assay (FP, HTRF) IAP_Protein_Expression->Binding_Assay Data_Analysis Data Analysis & Comparison (Ki, IC50, EC50) Binding_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture Treatment Treatment with IAP Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Caspase_Assay Caspase Activity Assay (Fluorometric/Colorimetric) Treatment->Caspase_Assay Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis Inhibitor_Synthesis IAP Inhibitor Synthesis/ Procurement Inhibitor_Synthesis->Binding_Assay Inhibitor_Synthesis->Treatment

Workflow for IAP Inhibitor Evaluation.

Experimental Protocols

IAP Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding of an IAP inhibitor to the BIR domain of an IAP protein.

  • Principle: A fluorescently labeled peptide derived from the SMAC N-terminus (tracer) is incubated with the target IAP protein. In the unbound state, the small tracer rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger IAP protein, its rotation slows, leading to an increase in polarization. Unlabeled IAP inhibitors compete with the tracer for binding, causing a decrease in polarization in a concentration-dependent manner.

  • Materials:

    • Purified recombinant IAP protein (e.g., XIAP-BIR3, cIAP1-BIR3).

    • Fluorescently labeled SMAC-derived peptide (e.g., FITC-AVPI).

    • IAP inhibitor compounds.

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

    • Black, low-volume 96- or 384-well plates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare serial dilutions of the IAP inhibitor compounds.

    • In the assay plate, add a fixed concentration of the IAP protein and the fluorescent tracer.

    • Add the serially diluted inhibitor compounds to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

    • Measure fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.

    • Calculate the percent inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity, staining their nuclei.

  • Materials:

    • Cancer cell lines.

    • IAP inhibitor compounds.

    • Annexin V-FITC and Propidium Iodide (PI) staining solutions.

    • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Seed cancer cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of the IAP inhibitor for a specified time (e.g., 24-48 hours). Include an untreated control.

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

    • Analyze the stained cells by flow cytometry. Four populations will be distinguishable:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

    • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic efficacy of the inhibitor.

Caspase Activity Assay (Fluorometric)

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.

  • Principle: The assay utilizes a synthetic peptide substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3/7) conjugated to a fluorophore. Cleavage of the substrate by active caspases liberates the fluorophore, resulting in a measurable increase in fluorescence intensity that is proportional to caspase activity.

  • Materials:

    • Cancer cell lines.

    • IAP inhibitor compounds.

    • Cell lysis buffer.

    • Caspase substrate (e.g., Ac-DEVD-AMC).

    • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

    • Fluorometric plate reader.

  • Procedure:

    • Treat cancer cells with the IAP inhibitor as described for the apoptosis assay.

    • Lyse the cells to release their contents, including active caspases.

    • Determine the protein concentration of the cell lysates to ensure equal loading.

    • In a 96-well plate, add a standardized amount of protein lysate to the assay buffer.

    • Initiate the reaction by adding the fluorogenic caspase substrate.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or as an endpoint reading.

    • Calculate the caspase activity, often expressed as relative fluorescence units (RFU) or as a fold-change compared to untreated controls.

Conclusion

The development of IAP inhibitors represents a promising strategy in cancer therapy. Both monovalent and bivalent SMAC mimetics have demonstrated significant anti-tumor activity, with their efficacy being largely dependent on the specific scaffold, its binding affinity for different IAP proteins, and the cellular context. Bivalent inhibitors often exhibit higher potency due to their ability to engage multiple BIR domains. However, monovalent inhibitors may possess more favorable pharmacokinetic properties. A thorough evaluation using a combination of biochemical and cellular assays, as detailed in this guide, is crucial for characterizing the efficacy of novel IAP inhibitor scaffolds and advancing the most promising candidates toward clinical development.

References

A Spectroscopic Comparison of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride and its N-alkylated derivatives. The data presented herein is compiled from analogous compounds and established spectroscopic principles to serve as an illustrative reference for the characterization of this important class of molecules.

Introduction

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The addition of a sulfonyl chloride group at the 6-position provides a reactive handle for the synthesis of diverse sulfonamide derivatives, making these compounds valuable intermediates in drug discovery. A thorough understanding of their spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide focuses on a comparative analysis of the parent compound and its N-methyl and N-ethyl derivatives, highlighting the spectral shifts and patterns that arise from N-alkylation.

Comparative Spectroscopic Data

The following tables summarize the expected key spectroscopic data for the parent compound (A), its N-methyl derivative (B), and its N-ethyl derivative (C).

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)

ProtonsCompound A (R=H) δ (ppm)Compound B (R=CH₃) δ (ppm)Compound C (R=C₂H₅) δ (ppm)MultiplicityJ (Hz)
H-2~4.75~4.72~4.71s-
H-5~7.65~7.62~7.61d~2.0
H-7~7.78~7.75~7.74dd~8.5, 2.0
H-8~7.15~7.12~7.11d~8.5
N-H~8.50--br s-
N-CH₃-~3.40-s-
N-CH₂--~3.95q~7.2
N-CH₂CH--~1.30t~7.2

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)

CarbonCompound A (R=H) δ (ppm)Compound B (R=CH₃) δ (ppm)Compound C (R=C₂H₅) δ (ppm)
C-2~67.5~67.3~67.2
C-3~165.0~164.8~164.7
C-4a~129.0~128.8~128.7
C-5~118.0~117.8~117.7
C-6~135.0~134.8~134.7
C-7~128.5~128.3~128.2
C-8~116.5~116.3~116.2
C-8a~145.0~144.8~144.7
N-C H₃-~28.0-
N-C H₂--~36.5
N-CH₂C H₃--~13.5

Table 3: Comparative IR and Mass Spectrometry Data

ParameterCompound A (R=H)Compound B (R=CH₃)Compound C (R=C₂H₅)
IR (cm⁻¹)
N-H Stretch~3250--
C=O Stretch (Amide)~1690~1695~1694
S=O Asymmetric Stretch~1375~1375~1375
S=O Symmetric Stretch~1180~1180~1180
MS (m/z)
[M]⁺ (³⁵Cl)247261275
[M+2]⁺ (³⁷Cl)249263277

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 500 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of CDCl₃.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument: FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Data reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)
  • Instrument: Mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Direct insertion probe.

  • Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Data reported as mass-to-charge ratio (m/z). The characteristic isotopic pattern for chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is noted.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the N-alkylated derivatives.

G cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Analysis Parent 3-oxo-3,4-dihydro-2H-1,4- benzoxazine-6-sulfonyl chloride Product N-Alkyl Derivative Parent->Product Alkylation Base Base (e.g., K₂CO₃) Base->Product AlkylHalide Alkyl Halide (R-X) (e.g., CH₃I, C₂H₅Br) AlkylHalide->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry (EI-MS) Product->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Synthetic and analytical workflow for derivatives.

Discussion of Spectroscopic Trends

  • ¹H NMR: The most significant change upon N-alkylation is the disappearance of the broad N-H proton signal and the appearance of new signals corresponding to the alkyl group. The N-methyl group (Compound B) typically appears as a singlet around 3.40 ppm. For the N-ethyl group (Compound C), a quartet around 3.95 ppm and a triplet around 1.30 ppm are observed. The protons on the benzoxazine ring system experience minor upfield shifts due to the electron-donating nature of the alkyl groups.

  • ¹³C NMR: N-alkylation introduces new signals in the aliphatic region of the spectrum. The N-methyl carbon appears around 28.0 ppm, while the N-CH₂ and N-CH₂CH₃ carbons of the ethyl group appear at approximately 36.5 ppm and 13.5 ppm, respectively.

  • FTIR: The key diagnostic change is the disappearance of the N-H stretching vibration (around 3250 cm⁻¹) upon alkylation. The strong characteristic absorptions for the amide C=O group and the sulfonyl chloride (S=O) group remain relatively consistent across the series.

  • Mass Spectrometry: The molecular ion peak increases by 14 Da for each methylene unit added to the N-4 position (CH₂). The presence of a chlorine atom is readily identified by the M+2 peak, which is approximately one-third the intensity of the molecular ion peak.

This guide provides a foundational spectroscopic comparison for this compound derivatives. Researchers can use this information to aid in the identification and characterization of novel compounds synthesized from this versatile chemical scaffold.

Assessing the Drug-Likeness of Sulfonamides Derived from 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the drug-likeness of sulfonamides derived from 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. This document outlines the synthetic pathway for this class of compounds, details key experimental protocols for evaluating their drug-like properties, and presents a comparative analysis with other relevant sulfonamide derivatives.

While specific experimental drug-likeness data for sulfonamides directly derived from this compound is not extensively available in the public domain, this guide compiles established methodologies and data from closely related compounds to provide a robust framework for their evaluation.

Synthesis of Benzoxazine Sulfonamides

A key starting material for the synthesis of the target sulfonamides is this compound. The general synthetic approach involves the reaction of this sulfonyl chloride with a variety of primary and secondary amines to yield the corresponding sulfonamides. A new series of benzoxazine-6-sulfonamide derivatives have been synthesized with excellent yields.[1]

The synthesis of novel benzoxazine sulfonamide derivatives has been reported, demonstrating the feasibility of creating a library of these compounds for biological screening.[1] These derivatives have been evaluated for their antimicrobial activities, providing initial insights into their biological potential.[1]

In Silico and Experimental Assessment of Drug-Likeness

A critical step in drug discovery is the evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as drug-likeness. This is often assessed through a combination of in silico predictions and in vitro experimental assays.

In Silico Predictions: Lipinski's Rule of Five and ADME/Tox Profiling

Computational models provide a rapid and cost-effective way to predict the drug-like properties of a compound library. One of the most common is Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors

  • More than 10 hydrogen bond acceptors

  • A molecular weight greater than 500 daltons

  • A calculated logP (CLogP) greater than 5

The investigation of some quinazoline derivatives revealed that, with the exception of molecular weight, the majority of the substances adhered to Lipinski's rule of five, indicating drug-like properties.[2]

Modern in silico tools can also predict a wide range of ADME and toxicity (ADME/Tox) properties, including aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential for toxicity. For novel benzimidazole-1,2,3-triazole-sulfonamide hybrids, in silico ADMET evaluation showed that the compounds follow accepted drug-likeness rules and are predicted to be non-mutagenic and non-carcinogenic.[3]

Table 1: Predicted Physicochemical Properties of Exemplar Sulfonamides Derived from this compound

Compound IDR GroupMolecular FormulaMolecular WeightcLogPH-Bond DonorsH-Bond Acceptors
I -NH₂C₈H₈N₂O₄S228.23-0.2526
II -N(CH₃)₂C₁₀H₁₂N₂O₄S256.280.5506
III -NH-phenylC₁₄H₁₂N₂O₄S304.321.8516
IV -piperazinylC₁₂H₁₅N₃O₄S297.33-0.1517

Note: These values are calculated and serve as a preliminary assessment. Experimental validation is crucial.

Experimental Drug-Likeness Assays

Following in silico screening, promising candidates should be subjected to a panel of in vitro assays to experimentally determine their drug-like properties.

Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed.

Table 2: Experimental Solubility Data for Selected Sulfonamide Derivatives

Compound IDKinetic Solubility (pH 7.4) (µM)Thermodynamic Solubility (pH 7.4) (µM)
Benzoxazine Sulfonamide 1 Data not availableData not available
Benzoxazine Sulfonamide 2 Data not availableData not available
Reference Sulfonamide A 150120
Reference Sulfonamide B < 10< 5

Note: This table is a template for presenting experimental data. Specific values for the target compounds are not currently available in the literature.

Permeability

The ability of a compound to permeate across the intestinal epithelium is another key factor for oral absorption. This is often assessed using cell-free (PAMPA) and cell-based (Caco-2) assays. For some benzenesulfonamide inhibitors of NaV1.7, poor membrane permeability was identified as a reason for lack of in vivo efficacy.[4]

Table 3: Experimental Permeability Data for Selected Sulfonamide Derivatives

Compound IDPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B-A/A-B)
Benzoxazine Sulfonamide 1 Data not availableData not availableData not available
Benzoxazine Sulfonamide 2 Data not availableData not availableData not available
Reference Sulfonamide A 8.510.21.1
Reference Sulfonamide B 0.50.25.8

Note: This table is a template for presenting experimental data. Specific values for the target compounds are not currently available in the literature.

Metabolic Stability

The rate at which a compound is metabolized, primarily by cytochrome P450 enzymes in the liver, determines its half-life and duration of action. In vitro metabolic stability is commonly assessed using liver microsomes. For a series of acyl sulfonamide NaV1.7 inhibitors, initial leads showed poor stability in human liver microsomes, necessitating further optimization.[5]

Table 4: In Vitro Metabolic Stability of Selected Sulfonamide Derivatives

Compound IDHuman Liver Microsome t₁/₂ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Benzoxazine Sulfonamide 1 Data not availableData not available
Benzoxazine Sulfonamide 2 Data not availableData not available
Reference Sulfonamide A > 60< 5
Reference Sulfonamide B 1546.2

Note: This table is a template for presenting experimental data. Specific values for the target compounds are not currently available in the literature.

Comparative Analysis with Alternative Sulfonamides

To contextualize the potential of sulfonamides derived from this compound, it is useful to compare their properties with those of other well-characterized sulfonamide-containing drugs and clinical candidates. For example, a series of benzoxazine sulfonamide inhibitors of the NaV1.7 ion channel have been developed, with optimization efforts focused on improving metabolic stability and oral bioavailability.[6] Another study on benzoxazolinone aryl sulfonamides as NaV1.7 inhibitors also highlighted the importance of structure-activity relationships in achieving good oral bioavailability.[7]

The antimicrobial activity of the synthesized benzoxazine-6-sulfonamide derivatives provides a preliminary performance benchmark. Several of these compounds exhibited low minimum inhibitory concentrations (MIC) against various bacterial and fungal strains, comparable to standard drugs.[1]

Table 5: Antimicrobial Activity of Selected Benzoxazine-6-Sulfonamide Derivatives

Compound IDS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
1a 31.2562.562.5
1b 31.2531.2562.5
1c 62.531.2531.25
2c 31.2562.562.5
2d 62.531.2531.25
Ciprofloxacin 11-
Fluconazole --2

Adapted from Konda et al., Bioorg. Med. Chem. Lett. 2015, 25 (7), 1643-1646.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to conduct their own assessments.

Synthesis of N-Substituted-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides
  • Dissolve the appropriate primary or secondary amine (1.2 mmol) in dichloromethane (10 mL).

  • To this solution, add triethylamine (2.0 mmol).

  • Add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Kinetic Solubility Assay
  • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add 2 µL of the stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Shake the plate at room temperature for 2 hours.

  • Filter the samples through a filter plate to remove any precipitate.

  • Quantify the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Coat a 96-well filter plate with a 1% solution of lecithin in dodecane.

  • Fill the wells of a 96-well acceptor plate with PBS at pH 7.4.

  • Add the test compound (from a DMSO stock, final DMSO concentration <1%) to the donor wells of the coated filter plate.

  • Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Caco-2 Permeability Assay
  • Seed Caco-2 cells onto permeable filter supports in a multi-well plate and culture for 21 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For apical to basolateral (A-B) permeability, add the test compound to the apical (donor) compartment.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) compartment.

  • For basolateral to apical (B-A) permeability, add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

In Vitro Metabolic Stability Assay
  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Visualizations

G start 3-oxo-3,4-dihydro-2H-1,4- benzoxazine-6-sulfonyl chloride reaction Sulfonamide Formation (DCM, Triethylamine) start->reaction amine Primary or Secondary Amine (R-NHR') amine->reaction product N-Substituted-3-oxo-3,4-dihydro- 2H-1,4-benzoxazine-6-sulfonamide reaction->product purification Purification (Column Chromatography) product->purification final_product Pure Sulfonamide Derivative purification->final_product

Caption: Synthetic workflow for N-substituted-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides.

G start Sulfonamide Candidate in_silico In Silico Prediction (Lipinski's Rule of Five, ADME/Tox) start->in_silico solubility Solubility Assay (Kinetic & Thermodynamic) in_silico->solubility permeability Permeability Assay (PAMPA & Caco-2) in_silico->permeability stability Metabolic Stability Assay (Liver Microsomes) in_silico->stability data_analysis Data Analysis and Drug-Likeness Assessment solubility->data_analysis permeability->data_analysis stability->data_analysis decision Lead Candidate Selection data_analysis->decision

Caption: Workflow for assessing the drug-likeness of sulfonamide derivatives.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The efficiency of different synthetic strategies is evaluated based on reaction yields, conditions, and starting material accessibility. Detailed experimental protocols and visual workflow diagrams are presented to facilitate laboratory application.

Executive Summary

Two primary synthetic pathways for the preparation of this compound have been identified and compared.

  • Route 1: Diazotization and Sandmeyer-type Reaction of 6-aminobenzoxazinone. This multi-step synthesis begins with the commercially available 6-amino-2H-1,4-benzoxazin-3(4H)-one. The route involves the diazotization of the aromatic amine followed by a copper-catalyzed reaction with sulfur dioxide to yield the target sulfonyl chloride. This method is well-established for the synthesis of aryl sulfonyl chlorides.

  • Route 2 (Proposed): Direct Chlorosulfonylation of 3,4-dihydro-2H-1,4-benzoxazin-3-one. This proposed one-step method involves the direct electrophilic substitution of the benzoxazinone parent ring with chlorosulfonic acid. While potentially more atom-economical, this route's feasibility and regioselectivity require experimental validation, as direct chlorosulfonylation can sometimes lead to mixtures of isomers and side products.

The following sections provide a detailed breakdown of each synthetic route, including quantitative data, experimental protocols, and workflow visualizations.

Route 1: From 6-Amino-2H-1,4-benzoxazin-3(4H)-one

This synthetic approach is a reliable method that leverages the commercial availability of the starting material, 6-amino-2H-1,4-benzoxazin-3(4H)-one. The overall transformation is a two-step process.

Quantitative Data Summary
StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1Diazotization6-amino-2H-1,4-benzoxazin-3(4H)-one, NaNO₂, HClWater, Acetic Acid0 - 51Not Isolated
2Sulfonyl Chloride FormationAryl diazonium salt, SO₂, CuClAcetic Acid, Toluene0 - 251~50-70 (estimated)

Note: The yield for step 2 is an estimation based on similar reported Sandmeyer-type reactions for the synthesis of aryl sulfonyl chlorides. Actual yields may vary.

Experimental Protocol

Step 1: Diazotization of 6-amino-2H-1,4-benzoxazin-3(4H)-one

  • A suspension of 6-amino-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid is prepared in a reaction vessel and cooled to 0-5 °C in an ice-acetone bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the suspension while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for 1 hour at 0-5 °C to ensure complete formation of the diazonium salt solution. The resulting clear yellow solution is used immediately in the next step.

Step 2: Sandmeyer-type Reaction to form this compound

  • In a separate reaction vessel, a suspension of copper(I) chloride (0.1 eq) in a mixture of acetic acid and toluene is prepared and cooled to 0 °C.

  • Liquid sulfur dioxide is carefully introduced into the copper(I) chloride suspension.

  • The previously prepared cold diazonium salt solution is added dropwise to the sulfur dioxide-copper(I) chloride suspension over a period of 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction mixture is then diluted with toluene and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by flash chromatography on silica gel.

Workflow Diagram

Route 1: Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer-type Reaction start 6-Amino-2H-1,4-benzoxazin-3(4H)-one step1_reagents 1. NaNO₂, HCl, H₂O 2. 0-5 °C, 1 h start->step1_reagents diazonium_salt Aryl Diazonium Salt Intermediate (in situ) step1_reagents->diazonium_salt step2_reagents 1. SO₂, CuCl 2. Acetic Acid, Toluene 3. 0-25 °C, 1 h diazonium_salt->step2_reagents product This compound step2_reagents->product

Caption: Synthetic pathway from 6-aminobenzoxazinone.

Route 2 (Proposed): Direct Chlorosulfonylation

This proposed synthetic route offers a more direct, one-step approach to the target molecule. However, it is important to note that this is a theoretical pathway, and its practical efficiency and regioselectivity have not been experimentally verified in the reviewed literature.

Quantitative Data Summary
StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1Chlorosulfonylation3,4-dihydro-2H-1,4-benzoxazin-3-one, Chlorosulfonic acidDichloromethane (optional)0 - 252 - 4Not Determined

Note: The reaction conditions and yield are hypothetical and require experimental optimization.

Experimental Protocol (Proposed)
  • To a cooled (0 °C) solution of 3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 eq) in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid (2.0 - 3.0 eq) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification of the desired 6-sulfonyl chloride isomer from other potential regioisomers would likely require column chromatography.

Workflow Diagram

Route 2: Proposed Direct Chlorosulfonylation cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonylation start 3,4-dihydro-2H-1,4-benzoxazin-3-one step1_reagents 1. ClSO₃H 2. 0-25 °C, 2-4 h start->step1_reagents product This compound (and potential isomers) step1_reagents->product

Caption: Proposed direct synthesis of the target molecule.

Comparison of Synthetic Routes

FeatureRoute 1: From 6-aminobenzoxazinoneRoute 2 (Proposed): Direct Chlorosulfonylation
Number of Steps 21
Starting Material 6-amino-2H-1,4-benzoxazin-3(4H)-one (commercially available)3,4-dihydro-2H-1,4-benzoxazin-3-one (requires synthesis)
Reagents Sodium nitrite, HCl, SO₂, CuClChlorosulfonic acid
Key Advantages Reliable and well-established methodology. Regioselectivity is controlled by the starting material.Potentially more atom- and step-economical.
Potential Challenges Handling of gaseous sulfur dioxide. Diazonium salts can be unstable.Lack of regioselectivity leading to isomeric mixtures. Harsh reaction conditions may lead to side products. Requires experimental validation.
Overall Efficiency Moderate to good, depending on the yield of the Sandmeyer-type reaction.Unknown, but potentially high if regioselectivity can be controlled.

Conclusion

For the reliable and regioselective synthesis of this compound, Route 1 , starting from the commercially available 6-amino-2H-1,4-benzoxazin-3(4H)-one, is the recommended and experimentally supported pathway. While the proposed Route 2 offers a more direct approach, its feasibility and efficiency require thorough experimental investigation to overcome the potential challenges of regioselectivity and harsh reaction conditions. Researchers should consider the trade-offs between the reliability of a multi-step synthesis and the potential efficiency of a more direct but unproven method when selecting a synthetic strategy.

Safety Operating Guide

Safe Disposal of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, a compound that requires careful management due to its hazardous properties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1] This compound is classified as an irritant and can cause skin and serious eye irritation.[2][3] Sulfonyl chlorides, as a class, are known to be corrosive and water-reactive, potentially causing severe burns.[1][4]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, impervious clothing may be necessary.[5]

  • Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a full-face respirator with an appropriate cartridge.[5]

Disposal Procedures: A Step-by-Step Approach

The appropriate disposal method for this compound depends on the quantity of the waste. Small, residual amounts (e.g., from rinsing glassware) can be neutralized, while bulk quantities must be disposed of as hazardous waste without neutralization.[6]

Neutralization of Small Quantities:

This procedure should only be performed by trained personnel in a controlled laboratory setting.[1]

  • Preparation: In a chemical fume hood, place a large beaker containing a saturated solution of sodium bicarbonate in an ice bath on a stir plate. Ensure vigorous stirring.[6]

  • Slow Addition: Carefully and slowly add the residual solution containing this compound to the cold, stirred basic solution. The reaction is exothermic and may produce gas.[1][6] The rate of addition must be controlled to prevent excessive foaming or a rapid temperature increase.

  • Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[6]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution.[6]

  • Final Disposal: The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's environmental health and safety (EHS) office.[6]

Disposal of Bulk Quantities:

Bulk quantities of this compound must be treated as hazardous waste.[6]

  • Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix it with non-halogenated waste.[6]

  • Container and Labeling: Ensure the waste container is tightly sealed, compatible with the chemical, and clearly labeled with the full chemical name and associated hazards (e.g., Corrosive, Water-Reactive).[3][6]

  • Institutional Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.[3]

In the event of a spill, evacuate the area, ensure proper ventilation, and absorb the spill with an inert, non-combustible material like sand or vermiculite.[1] The collected material must then be disposed of as hazardous waste.[1]

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Formula C₈H₆ClNO₄S[2]
Molecular Weight 247.66 g/mol [2]
Hazard Classification Irritant, Causes skin and eye irritation[2][3]
Personal Protective Equipment Safety goggles, gloves, lab coat[2][5]
Small Quantity Disposal Neutralization with sodium bicarbonate solution[6]
Bulk Quantity Disposal Segregate as Halogenated Organic Waste[6]
Spill Cleanup Absorb with inert material (sand, vermiculite)[1]

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_small Small Quantities (Residual) cluster_bulk Bulk Quantities start Assess Quantity of Waste prep_neutralization Prepare cold, stirred sodium bicarbonate solution start->prep_neutralization Small Quantity segregate_waste Segregate as 'Halogenated Organic Waste' start->segregate_waste Bulk Quantity add_slowly Slowly add sulfonyl chloride to basic solution prep_neutralization->add_slowly stir_complete Stir for 30-60 minutes add_slowly->stir_complete check_ph Verify pH is neutral/basic (7-9) stir_complete->check_ph dispose_aqueous Dispose as 'Aqueous Hazardous Waste' check_ph->dispose_aqueous label_container Seal and label container with full chemical name and hazards segregate_waste->label_container institutional_disposal Arrange for disposal via institutional EHS label_container->institutional_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield should also be worn.Protects against splashes and airborne particles that can cause severe eye damage.
Skin Protection Chemical-impermeable gloves (e.g., Butyl or Neoprene rubber).[4] Fire/flame resistant and impervious lab coat or clothing.[2] Closed-toe footwear.Prevents skin contact which can cause severe burns and irritation.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[2]Minimizes the inhalation of harmful dust, mists, or vapors.[1]

Operational Plan: Step-by-Step Handling Procedure

All manipulations involving this compound must be conducted in a properly functioning chemical fume hood.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and operational.[4]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the required personal protective equipment as specified in the table above.

  • Handling:

    • Handle in a well-ventilated place.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition.[1]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[5]

    • Keep the container tightly closed when not in use.

  • In Case of a Spill:

    • Evacuate personnel to a safe area.[1]

    • Remove all sources of ignition.[1]

    • Ventilate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan: Step-by-Step Waste Management

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) in a fume hood.

    • Collect the rinsate as hazardous waste.

    • Wash the glassware with soap and water.

  • Disposal of Expired or Unused Material:

    • Do not dispose of the chemical down the drain.[1]

    • Arrange for disposal through a licensed hazardous waste disposal company.

  • Neutralization (for small quantities, by trained personnel only):

    • Caution: This procedure should only be performed by personnel experienced in handling reactive chemicals.

    • In a fume hood, slowly add the sulfonyl chloride to a stirred, cold (ice bath) solution of sodium hydroxide (2.5 M).[6] The molar ratio of sodium hydroxide to sulfonyl chloride should be in excess.

    • Allow the reaction to stir until the sulfonyl chloride is completely dissolved and the reaction has ceased.

    • Neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

    • The neutralized aqueous waste can then be disposed of in accordance with local regulations, which may permit disposal down the sanitary sewer if deemed non-hazardous after neutralization.

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify fume hood, safety shower, and eyewash functionality prep2 Don appropriate PPE: - Safety goggles and face shield - Impervious gloves - Lab coat prep1->prep2 handle1 Conduct all work in a fume hood prep2->handle1 handle2 Avoid dust generation and ignition sources handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 disp1 Collect all waste in a labeled, sealed container handle3->disp1 disp2 Decontaminate glassware with solvent; collect rinsate disp1->disp2 disp3 Arrange for professional hazardous waste disposal disp2->disp3

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.